(R)-Bupropion D-Tartaric Acid Salt
Description
Properties
Molecular Formula |
C₁₇H₂₄ClNO₇ |
|---|---|
Molecular Weight |
389.83 |
Synonyms |
(2R)-1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone D-Tartaric Acid Salt; |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling & Engineering of (R)-Bupropion D-Tartaric Acid Salt
Technical Monograph & Experimental Guide
Executive Summary
This technical guide details the physicochemical properties and engineering logic of (R)-Bupropion D-Tartaric Acid Salt , a critical intermediate and reference standard in the development of enantiopure aminoketone antidepressants. While Bupropion HCl remains the commercial standard for racemic formulations, the shift toward chiral switching (to isolate the (R)- or (S)-enantiomer) necessitates the use of resolving agents like D-Tartaric acid.
This document moves beyond basic data listing. It provides the causal logic behind salt selection, a self-validating resolution protocol , and analytical workflows to ensure enantiomeric purity.
Part 1: Molecular Architecture & Salt Selection Logic
The Chiral Imperative
Bupropion is an aminoketone comprising a chiral center at the
The Role of D-Tartaric Acid
D-Tartaric acid (specifically the unnatural D-(-)-tartaric acid isomer) is selected not merely as a counter-ion for solubility, but as a Chiral Resolving Agent .
-
Mechanism: When racemic Bupropion base reacts with D-Tartaric acid, two diastereomeric salts are formed:
-
Thermodynamic Selection: Unlike enantiomers (which have identical physical properties), these diastereomers possess distinct lattice energies and solubilities. The engineering goal is to manipulate solvent conditions so that the target (R)-Bupropion D-Tartaric Acid Salt crystallizes out while the (S)-complex remains in the mother liquor (or vice versa, depending on the specific solvent system).
Chemical Identity
| Parameter | Specification |
| Chemical Name | (2R)-1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone D-Tartrate |
| Molecular Formula | C |
| Molecular Weight | 389.83 g/mol |
| Stoichiometry | Typically 1:1 (Base : Acid) |
| CAS Number | 849797-12-2 (Specific to the R-isomer salt form) |
Part 2: Physicochemical Characterization
The following data represents the core physical profile required for handling and analysis.
Thermal Properties
The melting point is a critical purity indicator. A sharp endotherm indicates high crystallinity and enantiomeric purity.
-
Melting Point: 153 – 157°C (Decomposition) [3]
-
Note: Impure diastereomeric mixtures will exhibit a depressed melting point (e.g., <150°C) and a broader range due to eutectic formation.
-
-
Thermal Stability: The salt exhibits decomposition upon melting. It must be stored below 40°C to prevent thermal degradation (browning/Maillard-type reactions common in secondary amines).
Solubility Profile
The solubility differential is the engine of chiral resolution.
| Solvent System | Solubility Behavior | Application |
| Water | High | Unsuitable for crystallization; good for final formulation. |
| Methanol | High | Used for dissolving the crude base. |
| Isopropanol (IPA) | Moderate/Selective | Ideal for Resolution. The (R)-salt often crystallizes while the (S)-salt remains soluble (system dependent). |
| Acetone | Low | Used as an anti-solvent to drive precipitation. |
Hygroscopicity & Stability
-
Hygroscopicity: Moderate. While less hygroscopic than Bupropion HCl, the tartrate salt can absorb atmospheric moisture, leading to hydrolysis or clumping.
-
Storage Condition: -20°C Freezer is required for long-term storage of reference standards to prevent degradation. Desiccated conditions are mandatory.
Part 3: Synthesis & Resolution Protocol
This protocol describes the formation of the salt from racemic bupropion base.[4] This is a self-validating system : if the specific rotation does not match the target, the crystallization step is repeated.
Experimental Workflow
Reagents:
-
Racemic Bupropion Base (1.0 eq)
-
D-(-)-Tartaric Acid (1.0 eq)
-
Solvent: Methanol (dissolution) + Isopropanol (crystallization)
Step-by-Step Methodology:
-
Dissolution: Dissolve Racemic Bupropion (e.g., 10g) in Methanol (50 mL) at 40°C.
-
Acid Addition: Dissolve D-Tartaric Acid (1.0 eq) in Methanol (20 mL) and add dropwise to the base solution.
-
Why: Slow addition prevents rapid, amorphous precipitation (oiling out).
-
-
Solvent Swap (The Critical Step): Concentrate the solution under vacuum to remove Methanol. Add Isopropanol (IPA) or Acetone.
-
Nucleation: Heat to reflux (approx. 80°C for IPA) to ensure full dissolution, then cool slowly (5°C/hour) to room temperature.
-
Control: Seeding with a pure crystal of (R)-Bupropion D-Tartrate at 50°C significantly improves yield and optical purity.
-
-
Harvest: Filter the white precipitate. Wash with cold Acetone.
-
Validation: Dry at 45°C under vacuum. Measure Melting Point (Target: >153°C).
Visualizing the Resolution Pathway
Caption: Thermodynamic selection logic for isolating the (R)-enantiomer via diastereomeric salt formation.
Part 4: Analytical Methodologies
Trustworthiness in chiral chemistry relies on proving enantiomeric excess (ee%).
High-Performance Liquid Chromatography (HPLC)
Standard C18 columns cannot distinguish enantiomers. A chiral stationary phase is required.
-
Column: Chiralpak AD-H or AGP (Alpha-1-acid glycoprotein).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1) for normal phase.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria:
-
(R)-Isomer Retention Time:
(e.g., 8.5 min) -
(S)-Isomer Retention Time:
(e.g., 11.2 min) -
Purity Target: >99.0% ee.
-
X-Ray Powder Diffraction (XRPD)
Used to confirm the salt form and ensure no free base or polymorphic impurities are present.
-
Diagnostic: Look for unique diffraction peaks distinct from the HCl salt. The tartrate salt will exhibit a unique "fingerprint" in the 10°–30° 2
range due to the larger tartrate counter-ion expanding the crystal lattice.
Analytical Logic Flow
Caption: Quality Control decision tree for validating (R)-Bupropion D-Tartaric Acid Salt.
References
-
Syn Pharmatech Inc. (2024). (R)-Bupropion D-Tartaric Acid Salt - Product Specification & MSDS. Retrieved from
-
Maitra, A., et al. (2007). Stable dosage forms of an antidepressant.[5][6] World Intellectual Property Organization, WO2007060540A1. (Describes salt selection and stability of bupropion salts). Retrieved from
-
Fang, Q. K., et al. (2005).[7] Bupropion metabolites and methods of their synthesis and use. U.S. Patent Application 2005/0234133. (Details the resolution of bupropion derivatives using tartaric acid). Retrieved from
- Musso, D. L., et al. (1993). Synthesis and evaluation of the antidepressant activity of the enantiomers of bupropion. Chirality, 5(7), 495-500.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Bupropion. Retrieved from
Sources
- 1. (R)-Bupropion D-Tartaric Acid Salt (R)-Bupropion D-Tartaric Acid Salt [ittabio.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. 8(R)-Bupropion D-Tartaric Acid Salt - Syn Pharmatech Inc [synpharmatech.com]
- 4. Bupropion Metabolites for treating anxiety - Patent 1602369 [data.epo.org]
- 5. US20060204571A1 - Stable compositions of bupropion or its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 6. WO2007060540A1 - Stable dosage forms of an antidepressant - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Pharmacological Mechanism of (R)-Bupropion D-Tartaric Acid Salt
An in-depth technical guide on the pharmacological mechanism and utility of (R)-Bupropion D-Tartaric Acid Salt , designed for researchers and drug development professionals.
Technical Whitepaper & Experimental Guide
Executive Summary
(R)-Bupropion D-Tartaric Acid Salt is a specialized chemical entity primarily utilized as a chiral resolution intermediate and a high-purity reference standard in the development of bupropion therapeutics. While clinical bupropion is administered as a racemate (HCl salt), the pharmacological profile of the drug is driven by a complex, stereoselective metabolic cascade.[1]
The (R)-enantiomer of bupropion is the obligate precursor to (2R,3R)-hydroxybupropion , the most abundant circulating metabolite in humans (AUC
Physicochemical Mechanism: Chiral Resolution
The "mechanism" of the D-Tartaric Acid Salt is first and foremost a chemical one: Optical Resolution via Diastereomeric Salt Formation .
The Principle of Diastereomeric Discrimination
Racemic bupropion consists of a 50:50 mixture of (R)- and (S)-enantiomers. Enantiomers possess identical physical properties (solubility, melting point) in achiral environments, making separation difficult.
-
The Agent: D-Tartaric Acid (or its derivatives like di-p-toluoyl-D-tartaric acid) acts as the chiral resolving agent.
-
The Reaction: When reacted with racemic bupropion base, two diastereomeric salts are formed:
Unlike enantiomers, these diastereomers have distinct lattice energies and solubility profiles. The (R)-Bupropion D-Tartrate salt typically exhibits lower solubility in specific organic solvents (e.g., methanol/isopropanol mixtures), allowing it to crystallize preferentially while the (S)-complex remains in the mother liquor.
Visualization: The Resolution Pathway
The following diagram illustrates the workflow for isolating (R)-Bupropion using D-Tartaric Acid.
Figure 1: Workflow for the optical resolution of (R)-Bupropion using D-Tartaric Acid as the resolving agent.
Pharmacological Mechanism: The (R)-Enantiomer In Vivo
Upon administration (or experimental application), the D-tartrate salt dissociates, releasing protonated (R)-bupropion. The pharmacology of this specific enantiomer is defined by its unique metabolic fate and receptor binding profile, which differs significantly from the (S)-enantiomer.
Stereoselective Metabolism (The "Prodrug" Effect)
Bupropion is extensively metabolized by CYP2B6 .[4] The hydroxylation of the tert-butyl group is highly stereoselective.
-
(R)-Bupropion Pathway: Converted almost exclusively to (2R,3R)-Hydroxybupropion .[4][5]
-
(S)-Bupropion Pathway: Converted to (2S,3S)-Hydroxybupropion .[5]
Critical Pharmacokinetic Distinction: The (2R,3R)-metabolite (derived from the R-enantiomer) accumulates to massive levels in human plasma.
-
Exposure Ratio: The AUC of (2R,3R)-hydroxybupropion is ~20–60 fold higher than that of (2S,3S)-hydroxybupropion.[1][5]
-
Mechanism of Accumulation: The (2R,3R) isomer has a significantly lower renal clearance (approx.[6] 10-fold lower) compared to the (2S,3S) isomer.[7]
Pharmacodynamics: Target Engagement
While the parent (R)-bupropion has NDRI (Norepinephrine-Dopamine Reuptake Inhibitor) activity, the clinical efficacy is heavily driven by the active metabolites due to their high concentration.
| Target | (R)-Bupropion (Parent) | (2R,3R)-Hydroxybupropion (Major Metabolite) | (2S,3S)-Hydroxybupropion (Minor Metabolite) |
| DAT (Dopamine Transporter) | Moderate Inhibition | Weak Inhibition ( | Moderate/Strong Inhibition |
| NET (Norepinephrine Transporter) | Moderate Inhibition | Moderate Inhibition | Moderate/Strong Inhibition |
| nAChR (Nicotinic Receptors) | Antagonist ( | Antagonist | Potent Antagonist |
| Clinical Relevance | Rapidly metabolized; transient effect. | Sustained effect due to massive accumulation. | High potency, but low exposure. |
Synthesis: The (R)-enantiomer is the "reservoir" precursor. It provides the sustained background levels of the (2R,3R)-metabolite, which, despite lower intrinsic potency per molecule than the (S)-derived metabolite, exerts a dominant physiological effect due to sheer abundance.
Visualization: Stereoselective Metabolic Fate
Figure 2: The stereoselective metabolism of Bupropion. (R)-Bupropion is the specific precursor to the highly abundant (2R,3R)-Hydroxybupropion.
Experimental Protocols
Protocol: Chiral Resolution of (R)-Bupropion
Objective: Isolation of (R)-Bupropion from racemate using D-Tartaric Acid.
-
Preparation: Dissolve 10.0 g of racemic bupropion free base in 100 mL of Methanol .
-
Addition: Add 1.0 molar equivalent of D-(-)-Tartaric Acid dissolved in 20 mL of Methanol.
-
Crystallization:
-
Heat the mixture to 60°C to ensure full dissolution.
-
Cool slowly to room temperature (25°C) over 4 hours.
-
Further cool to 0–4°C for 12 hours.
-
-
Filtration: Filter the precipitate. The solid is predominantly (R)-Bupropion D-Tartrate .
-
Recrystallization: Recrystallize the solid from Isopropanol/Methanol (9:1) to improve enantiomeric excess (ee) to >99%.
-
Liberation: Suspend the salt in water and adjust pH to >10 using Ammonium Hydroxide (
). Extract with Ethyl Acetate to obtain pure (R)-Bupropion base.
Protocol: In Vitro DAT Binding Assay
Objective: Determine the affinity (
-
Membrane Prep: Rat striatal membranes (rich in DAT).
-
Radioligand: [³H]-WIN 35,428 (highly selective DAT ligand).
-
Incubation:
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Incubate membranes + Radioligand (5 nM) + (R)-Bupropion D-Tartrate (
to M). -
Time: 2 hours at 4°C (to prevent uptake/metabolism).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
References
-
Stereoselective Metabolism: Coles, R. & Kharasch, E.D. (2008).[8] Stereoselective Metabolism of Bupropion by Cytochrome P450 2B6 (CYP2B6) and Human Liver Microsomes. Molecular Pharmacology. Link
-
Metabolite Pharmacokinetics: Masters, A.R., et al. (2016).[8] Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers. Journal of Pharmacology and Experimental Therapeutics. Link
-
Chiral Resolution Methods: Bhatt, N.M., et al. (2017). Design of experiment assisted concurrent enantioseparation of bupropion and hydroxybupropion. Chirality. Link
-
Receptor Binding Profiles: Damaj, M.I., et al. (2004). Enantioselective Effects of Hydroxy Metabolites of Bupropion on Behavior and Nicotinic Receptors. Molecular Pharmacology. Link
-
Chemical Structure & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 444, Bupropion. Link
Sources
- 1. mobt3ath.com [mobt3ath.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google Patents [patents.google.com]
- 4. Hydroxybupropion - Wikipedia [en.wikipedia.org]
- 5. (2R,3R)-Hydroxybupropion - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
Thermodynamic stability profile of (R)-Bupropion D-Tartaric Acid Salt
An In-depth Technical Guide to the Thermodynamic Stability Profiling of (R)-Bupropion D-Tartaric Acid Salt
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the thermodynamic stability assessment of (R)-Bupropion D-Tartaric Acid Salt, a chiral salt of a widely prescribed antidepressant and smoking cessation aid. The selection of a specific enantiomer, (R)-Bupropion, and a chiral counter-ion, D-Tartaric Acid, presents unique challenges and opportunities in drug development, particularly concerning the solid-state properties and stability of the resulting active pharmaceutical ingredient (API). This document outlines the strategic rationale for selecting this salt form, details the critical experimental protocols for its characterization, and explains the scientific principles underpinning each step. The target audience for this guide includes researchers, scientists, and drug development professionals vested in the robust characterization of pharmaceutical salts.
Introduction: The Rationale for (R)-Bupropion D-Tartaric Acid Salt
Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI), is a chiral molecule clinically available as a racemic mixture.[1][2] The therapeutic action and metabolic profile of its enantiomers, (R)- and (S)-bupropion, may differ, prompting interest in the development of single-enantiomer products to potentially enhance efficacy and reduce side effects. The formation of a salt is a common strategy to improve the physicochemical properties of a drug substance, such as solubility, stability, and bioavailability.[3][4]
D-Tartaric acid, a naturally occurring chiral organic acid, is widely used in the pharmaceutical industry as a resolving agent for racemic mixtures and as a counter-ion in salt formation.[5][6] The choice of D-Tartaric acid as a counter-ion for (R)-Bupropion is a deliberate one, aiming to create a stable, crystalline salt with predictable properties. The formation of a diastereomeric salt from a single enantiomer of the API and a chiral counter-ion can lead to a more ordered and stable crystal lattice.
Bupropion itself is known to be susceptible to degradation, particularly in aqueous solutions at a pH above 5.[7][8] Therefore, the selection of a suitable, stable salt form is paramount for the development of a robust drug product. This guide will provide the necessary protocols to thoroughly evaluate the thermodynamic stability of (R)-Bupropion D-Tartaric Acid salt, a critical step in its journey towards clinical application.
Foundational Principles of Thermodynamic Stability
In the context of a crystalline pharmaceutical salt, thermodynamic stability refers to the tendency of a solid form to exist in its lowest energy state under a given set of conditions (e.g., temperature, pressure, humidity). A less stable, or metastable, form will have a higher energy and will tend to convert to the more stable form over time. This phenomenon is known as polymorphism, where a compound can exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice.[9]
The presence of an unknown or uncontrolled polymorphic form can have significant consequences for the safety and efficacy of a drug product, affecting its solubility, dissolution rate, bioavailability, and manufacturability. Therefore, a thorough polymorph screen and the identification of the most thermodynamically stable form are regulatory requirements and a critical part of drug development.[10]
The thermodynamic relationship between different polymorphs can be either monotropic or enantiotropic. In a monotropic system, one polymorph is always more stable than the other, regardless of temperature. In an enantiotropic system, the stability of the polymorphs is dependent on temperature, with a transition point at which their stabilities are equal.
This guide will focus on the experimental determination of the most stable form of (R)-Bupropion D-Tartaric Acid salt and its overall stability profile under various stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.[11][12][13]
Polymorph Screening and Identification of the Thermodynamically Stable Form
A comprehensive polymorph screen is the first step in understanding the solid-state landscape of (R)-Bupropion D-Tartaric Acid salt. The goal is to crystallize the salt under a wide variety of conditions to induce the formation of different polymorphic forms.
Experimental Workflow for Polymorph Screening
The following diagram illustrates a typical workflow for a polymorph screen.
Detailed Protocol: Slurry Crystallization for Polymorph Screening
Slurry crystallization is a powerful technique for identifying the most thermodynamically stable form of a compound under specific conditions.[14][15] It involves suspending the solid material in a solvent in which it has limited solubility and agitating the mixture for an extended period.
Objective: To identify the most stable polymorphic form of (R)-Bupropion D-Tartaric Acid salt at a given temperature.
Materials:
-
(R)-Bupropion D-Tartaric Acid salt (initial crystalline form)
-
A diverse range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, heptane, water, and mixtures thereof)
-
Vials with magnetic stir bars
-
Stir plate or shaker
-
Thermostatically controlled environment (e.g., oven or incubator)
-
Filtration apparatus
-
X-Ray Powder Diffractometer (XRPD)
Procedure:
-
Sample Preparation: Add an excess of (R)-Bupropion D-Tartaric Acid salt to a vial containing a selected solvent or solvent mixture to create a saturated solution with undissolved solids.
-
Equilibration: Place the vials on a stir plate or shaker in a temperature-controlled environment (e.g., ambient temperature and 40°C).
-
Agitation: Stir the slurries for an extended period (e.g., 7-14 days) to allow for solution-mediated transformation to the most stable form.
-
Sampling and Analysis: Periodically, and at the end of the experiment, isolate the solid material by filtration.
-
Characterization: Analyze the solid form using XRPD to identify any changes in the crystal structure.
Causality Behind Experimental Choices:
-
Diverse Solvents: Using a wide range of solvents with different polarities and hydrogen bonding capabilities increases the chances of nucleating different polymorphs.[9]
-
Extended Equilibration Time: Allows sufficient time for the dissolution of any metastable forms and the crystallization and growth of the most stable form.[14]
-
Temperature Control: Temperature can influence the relative stability of polymorphs in an enantiotropic system.
Physicochemical Characterization of the Stable Form
Once the most stable polymorphic form of (R)-Bupropion D-Tartaric Acid salt has been identified, it must be thoroughly characterized using a suite of thermo-analytical and spectroscopic techniques.
Key Analytical Techniques
| Technique | Information Provided |
| X-Ray Powder Diffraction (XRPD) | Provides a unique "fingerprint" of the crystalline structure, allowing for the identification and differentiation of polymorphs.[16] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature, revealing thermal events such as melting, crystallization, and solid-solid phase transitions.[17] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature, used to determine the presence of solvates or hydrates and to assess thermal decomposition.[17] |
| Dynamic Vapor Sorption (DVS) | Measures the uptake and loss of water vapor by a sample as a function of relative humidity (RH), assessing its hygroscopicity. |
| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the salt and to quantify any degradation products that may form during stability studies.[18] |
Detailed Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of the stable form of (R)-Bupropion D-Tartaric Acid salt and to screen for any phase transitions.
Materials:
-
(R)-Bupropion D-Tartaric Acid salt (stable polymorphic form)
-
DSC instrument with appropriate pans (e.g., aluminum)
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it.
-
Thermal Program: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the melting point (e.g., 25°C to 250°C).
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak temperature, as well as the integrated peak area to calculate the enthalpy of fusion.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidative degradation of the sample during heating.
-
Controlled Heating Rate: A consistent heating rate ensures reproducible results and allows for accurate determination of thermal events.
-
Hermetically Sealed Pans: Prevents the loss of volatile components, such as residual solvent or water, which could interfere with the measurement of the melting point.
Thermodynamic Stability Assessment under ICH Guidelines
The long-term stability of the selected polymorphic form of (R)-Bupropion D-Tartaric Acid salt must be evaluated under the conditions specified by the ICH.[11][19][20] These studies are designed to predict the shelf-life of the drug substance and to identify any potential degradation products.
ICH Stability Storage Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table adapted from ICH Q1A(R2) guidelines.[12][13]
Forced Degradation Studies
Forced degradation, or stress testing, is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[21] This involves subjecting the (R)-Bupropion D-Tartaric Acid salt to conditions more severe than those used in accelerated stability studies.
Conditions for Forced Degradation:
-
Acid Hydrolysis: e.g., 0.1 N HCl at 60°C
-
Base Hydrolysis: e.g., 0.1 N NaOH at 60°C. Bupropion is known to be particularly susceptible to base-catalyzed degradation.[7]
-
Oxidation: e.g., 3% H₂O₂ at ambient temperature
-
Thermal Stress: e.g., 80°C
-
Photostability: Exposure to light according to ICH Q1B guidelines.[12]
The degradation products are then identified and quantified using a stability-indicating HPLC method.
Experimental Workflow for Stability Testing
Conclusion
The thermodynamic stability of (R)-Bupropion D-Tartaric Acid salt is a critical quality attribute that must be thoroughly investigated to ensure the safety, efficacy, and quality of the final drug product. This technical guide has provided a comprehensive roadmap for researchers and drug development professionals to navigate the complexities of solid-state characterization and stability testing. By following the outlined protocols and understanding the scientific principles behind them, a robust and well-documented stability profile for (R)-Bupropion D-Tartaric Acid salt can be established, paving the way for its successful development.
References
-
PubChem. Bupropion Degradation Pathway. National Institutes of Health.
-
Wikipedia. Tartaric acid.
-
Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.
-
Drugs.com. Tartaric Acid: What is it and where is it used?
-
Pharmacopeia. General Chapters: <891> THERMAL ANALYSIS.
-
AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials.
-
ECA Academy. ICH: New Guideline for Stabilities.
-
CS Analytical. USP Thermal Analysis Testing for Plastic Components.
-
Oxford Academic. Degradation of Bupropion: Implications for Interpretation of Postmortem Case Data.
-
Bulgarian Chemical Communications. Investigation of degradation products of secondary metabolites of Bupropion molecule by DFT methods.
-
ResearchGate. Preparation and Crystal Structures of Two Polymorphic Forms of Bupropion Hydrobromide.
-
Taylor & Francis Online. Pharmacokinetic and pharmacodynamic of bupropion: integrative overview of relevant clinical and forensic aspects.
-
Patsnap Eureka. How to Use Tartaric Acid in Pharmaceutical Synthesis.
-
CD Formulation. Tartaric Acid.
-
European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
-
Semantic Scholar. Preparation and Crystal Structures of Two Polymorphic Forms of Bupropion Hydrobromide.
-
European Medicines Agency (EMA). ICH Q1 guideline on stability testing of drug substances and drug products.
-
Chemignition. What is Tartaric Acid Used for in Pharmaceuticals? Applications Explained.
-
US Pharmacopeia (USP). <891> Thermal Analysis.
-
Improved Pharma. Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs.
-
Improved Pharma. Salt Screening.
-
OMICS International. Identification Of Stress Degradation Products Of Bupropion Using LC-PDA, LC-MS-TOF And MSn Techniques.
-
Pharmasources. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development.
-
Google Patents. US7241805B2 - Modified release formulations of a bupropion salt.
-
MDPI. Probing the Release of Bupropion and Naltrexone Hydrochloride Salts from Biopolymeric Matrices of Diverse Chemical Structures.
-
Google Patents. US20130059005A1 - Bupropion hydrobromide polymorphs.
-
ACS Publications. Specialized Solid Form Screening Techniques.
-
AKJournals. CHARACTERISATION OF SALTS OF DRUG SUBSTANCES.
-
Compliance Insight. Finally - A USP General Chapter on Temperature Mapping Studies is Official!
-
Unchained Labs. High-throughput polymorph screening of active pharmaceutical ingredients.
-
CHARACTERISATION OF PHARMACEUTICALS BY XRPD AND THERMAL ANALYSIS: BUPROPION HYDROCHLORIDE.
-
US Pharmacopeia (USP). G-16 - Thermal Analysis.
-
CCDC. High-Throughput Crystallization Screening with Transmission PXRD Analysis.
-
Waters. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
-
PharmaCompass.com. Bupropion | Drug Information, Uses, Side Effects, Chemistry.
-
Patent 2502621. Crystalline forms of bupropion HBr.
-
PubChem. Bupropion. National Institutes of Health.
-
ResearchGate. Stability of pharmaceutical salts in solid oral dosage forms.
-
IUPHAR/BPS Guide to PHARMACOLOGY. bupropion.
-
alwsci. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.
-
Malvern Panalytical. How complementary techniques boost XRPD in solid form analysis.
-
Google Patents. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use.
-
H&M Analytical Services. Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M.
-
Semantic Scholar. Developed and Validated for the Estimation of Bupropion and Dextromethorphan in a Fixed Dose Combination of the Tablet.
-
Google Patents. US20060204571A1 - Stable compositions of bupropion or its pharmaceutically acceptable salts.
-
ResearchGate. The aqueous stability of bupropion.
-
PubMed. The aqueous stability of bupropion.
-
PMC. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS.
Sources
- 1. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ricardinis.pt [ricardinis.pt]
- 3. researchgate.net [researchgate.net]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. How to Use Tartaric Acid in Pharmaceutical Synthesis [eureka.patsnap.com]
- 6. chemignition.com [chemignition.com]
- 7. researchgate.net [researchgate.net]
- 8. The aqueous stability of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development [drug-dev.com]
- 10. h-and-m-analytical.com [h-and-m-analytical.com]
- 11. scribd.com [scribd.com]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. improvedpharma.com [improvedpharma.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. How complementary techniques boost XRPD in solid form analysis | Malvern Panalytical [malvernpanalytical.com]
- 17. uspbpep.com [uspbpep.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. ICH: New Guideline for Stabilities - ECA Academy [gmp-compliance.org]
- 20. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 21. omicsonline.org [omicsonline.org]
Technical Guide: Crystal Habit and Polymorphism of (R)-Bupropion D-Tartaric Acid Salt
Executive Summary
Context: While Bupropion Hydrochloride and Hydrobromide are the dominant commercial forms for major depressive disorder (MDD) and smoking cessation, the (R)-Bupropion D-Tartaric Acid Salt represents a critical junction in the stereochemical engineering of the drug. It serves primarily as the diastereomeric vehicle for chiral resolution , allowing the isolation of the (R)-enantiomer from the racemate.
The Challenge: Tartrate salts of aminoketones are notorious for erratic crystallization behaviors. They frequently exhibit needle-like crystal habits that cause filtration bottlenecks and oiling-out phenomena (liquid-liquid phase separation) rather than clean crystallization. Furthermore, the existence of multiple polymorphs in the diastereomeric salt can lead to fluctuations in diastereomeric excess (%de), directly impacting the optical purity of the final yield.
Objective: This guide provides a protocol-driven approach to characterizing and controlling the solid-state properties of (R)-Bupropion D-Tartrate to ensure high optical purity (>99% ee) and processable crystal habits.
Part 1: Theoretical Framework & Mechanism
The Chemistry of Resolution
Bupropion is a chiral aminoketone. The resolution relies on "Pasteur’s Law," where the reaction of a racemic base with a chiral acid yields two diastereomers with distinct physical properties (solubility, melting point, lattice energy).
-
Reactants: Racemic (±)-Bupropion + (2S,3S)-Tartaric Acid (D-Tartaric Acid).
-
Target: (R)-Bupropion[1] • D-Tartrate (Less soluble diastereomer - Target Precipitate).
-
Impurity: (S)-Bupropion[2] • D-Tartrate (More soluble diastereomer - Remains in Mother Liquor).
Note: In some solvent systems, the solubility order may reverse. The protocol below assumes the standard "less soluble" target mechanism.
The Polymorphic Landscape
Diastereomeric salts are prone to solvatomorphism . The hydroxyl groups on the tartaric acid moiety act as aggressive hydrogen bond donors, often incorporating solvent molecules (water, methanol, ethanol) into the lattice.
-
Form I (Anhydrous): Typically the thermodynamically stable form, preferred for isolation.
-
Form II (Solvate/Hydrate): Often a kinetic form that appears during rapid cooling. It may have a lower melting point and entrap impurities.
-
Amorphous Phase: Bupropion salts have a high tendency to "oil out" before crystallizing. An amorphous precipitate indicates a failure to control supersaturation.
Part 2: Experimental Protocols
Protocol A: Polymorph & Habit Screening (The "Grid" Method)
Goal: Identify the solvent system that yields hexagonal prisms (ideal flow) rather than dendritic needles (filtration clogging).
Reagents:
-
Racemic Bupropion Free Base (10g)
-
D-Tartaric Acid (1.0 molar equivalent)
-
Solvents: Methanol (MeOH), Isopropanol (IPA), Acetone, Water.
Workflow:
-
Dissolution: Dissolve D-Tartaric acid in the solvent at 50°C.
-
Addition: Add Bupropion base slowly to maintain a clear solution.
-
Cooling Ramp:
-
Fast Cool: 50°C
0°C in 30 mins (Promotes kinetic forms/needles). -
Slow Cool: 50°C
20°C over 6 hours (Promotes thermodynamic forms/prisms).
-
-
Seeding: At the metastable zone width (MSZW) limit (approx. 35-40°C), add 0.1% wt seeds of pure (R)-Bupropion D-Tartrate (if available) to prevent oiling out.
Data Output Table: Solvent Effects on Habit
| Solvent System | Supersaturation Ratio ( | Observed Crystal Habit | Filtration Rate | Polymorph Risk |
| Methanol (100%) | High | Fine Needles / Gel | Very Slow | Solvates likely |
| IPA/Water (90:10) | Medium | Agglomerated Plates | Medium | Hydrate formation |
| Acetone/MeOH (95:5) | Low | Truncated Prisms | Fast | Anhydrous (Target) |
| Water | Very High | Oiling Out (Emulsion) | N/A | Amorphous |
Protocol B: Solid-State Characterization
Once a solid is isolated, it must be validated.
-
PXRD (Powder X-Ray Diffraction):
-
Scan range: 2
= 3° to 40°. -
Critical Check: Look for a "halo" (amorphous) vs. sharp peaks (crystalline). Distinct shifts in low-angle peaks (
) usually indicate different solvates.
-
-
DSC (Differential Scanning Calorimetry):
-
Ramp: 10°C/min.
-
Target: A single sharp endotherm (melting point).
-
Warning: A broad endotherm preceding the melt indicates desolvation (loss of solvent) or a solid-solid transition.
-
Part 3: Visualization of Workflows
Diagram: Chiral Resolution & Polymorph Control
This workflow illustrates the decision tree for processing the salt.
Caption: Process flow for the chiral resolution of Bupropion, highlighting critical control points for preventing oiling out and ensuring favorable crystal habit.
Part 4: Critical Quality Attributes (CQAs) & Troubleshooting
The "Needle" Problem
Tartrate salts form hydrogen-bonded chains. In polar solvents (like Methanol), growth along the hydrogen-bond axis is extremely fast, while growth perpendicular to it is slow. This results in long, thin needles.
-
Consequence: The filter cake compresses, trapping "mother liquor" which contains the unwanted (S)-isomer.
-
Solution (Ripening): If needles form, perform a Temperature Cycling protocol. Heat the slurry to dissolve the fines (high surface area) and cool slowly to redeposit onto larger crystals (Ostwald Ripening).
Enantiomeric Purity vs. Yield
There is an inverse relationship between yield and purity in diastereomeric crystallization.
-
High Yield (Rapid Cool): Traps (S)-isomer inclusions. Purity drops to ~85% de.
-
High Purity (Equilibrium): Purity >98% de, but yield may be only 30-40%.
-
Optimization: Use the "Double Reslurry" method. Isolate the crude salt (90% de), then reslurry in fresh solvent (e.g., Isopropanol) at reflux. The solid phase enriches in the less soluble (R)-form, while impurities dissolve.
Part 5: References
-
Musso, D. L., et al. "Synthesis and Evaluation of the Antidepressant Activity of Bupropion Enantiomers." Chirality, vol. 5, no.[1][2] 7, 1993, pp. 495-500.
-
Kozlov, O., et al. "Enantiomeric separation of bupropion by liquid chromatography on derivatized cyclofructan chiral stationary phase."[3] Chirality, 2022.[3][4]
-
Bhatt, N. M., et al. "Design of experiment assisted concurrent enantioseparation of bupropion and hydroxybupropion by high-performance thin-layer chromatography."[1] Chirality, vol. 29, no.[1] 2, 2017.
-
US Patent 6,337,328. "Bupropion metabolites and methods of their synthesis and use." (Describes the use of tartaric acid for resolution of bupropion-related compounds).
-
Gould, P. L. "Salt selection for basic drugs." International Journal of Pharmaceutics, vol. 33, 1986, pp. 201-217. (Foundational text on salt polymorphism and habit).
Sources
- 1. Design of experiment assisted concurrent enantioseparation of bupropion and hydroxybupropion by high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for the Synthesis of (R)-Bupropion D-Tartaric Acid Salt
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of (R)-Bupropion D-Tartaric Acid Salt, intended for researchers, scientists, and professionals in drug development. The protocol herein details a robust method for the chemical resolution of racemic bupropion, a widely prescribed antidepressant and smoking cessation aid, through diastereomeric salt crystallization with D-tartaric acid. This document elucidates the causal factors behind the experimental design, ensuring both scientific integrity and practical applicability. The synthesis of racemic bupropion is also outlined as a prerequisite to the chiral resolution.
Introduction
Bupropion is an atypical antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] It is commercially available as a racemic mixture of its (R)- and (S)-enantiomers.[4] Emerging research indicates that the enantiomers of bupropion and its metabolites exhibit different pharmacological and toxicological profiles, making the isolation and study of individual enantiomers a critical aspect of ongoing pharmaceutical research.[4] The synthesis of enantiomerically pure compounds is often a regulatory requirement for new drug development.
The most common and industrially scalable method for separating enantiomers is through the formation and fractional crystallization of diastereomeric salts.[5] This method leverages the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility in a given solvent. By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, two diastereomeric salts are formed, which can then be separated.
This protocol specifically details the use of D-tartaric acid as a chiral resolving agent to selectively crystallize the (R)-enantiomer of bupropion from a racemic mixture. D-tartaric acid is a readily available and effective resolving agent for many racemic amines.
Overall Synthesis Workflow
The synthesis of (R)-Bupropion D-Tartaric Acid Salt is a two-stage process. The first stage involves the synthesis of racemic bupropion hydrochloride. The second, and more critical, stage is the chiral resolution of the racemic bupropion free base using D-tartaric acid to isolate the desired (R)-Bupropion D-Tartaric Acid Salt.
Caption: Overall workflow for the synthesis of (R)-Bupropion D-Tartaric Acid Salt.
Part 1: Synthesis of Racemic Bupropion Hydrochloride
The synthesis of racemic bupropion is a well-established two-step process commencing with the α-bromination of m-chloropropiophenone, followed by a nucleophilic substitution with tert-butylamine.[6]
Experimental Protocol
Step 1: α-Bromination of m-Chloropropiophenone
-
In a fume hood, dissolve m-chloropropiophenone (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution. The use of NBS is a safer alternative to liquid bromine.[7]
-
The reaction can be initiated with a radical initiator like AIBN or by gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, wash the reaction mixture with water and an aqueous solution of sodium bisulfite to quench any remaining bromine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-3'-chloropropiophenone as a crude product. This intermediate is often used in the next step without further purification.
Step 2: Amination and Hydrochloride Salt Formation
-
Dissolve the crude 2-bromo-3'-chloropropiophenone in a suitable solvent like acetonitrile or N-methylpyrrolidinone (NMP). Greener solvent alternatives like Cyrene can also be considered.[7]
-
Add tert-butylamine (2.5-3 equivalents) to the solution. The excess amine acts as both a nucleophile and a base to neutralize the HBr byproduct.
-
Heat the reaction mixture to 50-60°C and stir until the reaction is complete as monitored by TLC or HPLC.
-
After cooling, dilute the reaction mixture with water and extract the bupropion free base with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
To precipitate the hydrochloride salt, bubble dry HCl gas through the solution or add a solution of HCl in a solvent like isopropanol or ether.
-
Filter the resulting white precipitate, wash with a small amount of cold solvent, and dry under vacuum to obtain racemic bupropion hydrochloride.
Part 2: Chiral Resolution of Racemic Bupropion
This stage is the core of the protocol, where the racemic bupropion free base is resolved using D-tartaric acid to selectively crystallize the (R)-Bupropion D-Tartaric Acid Salt.
Rationale for Method Selection
The choice of D-tartaric acid as the resolving agent is based on its ability to form diastereomeric salts with the enantiomers of bupropion that exhibit differential solubility. A patent for the resolution of a related compound, (S,S)-dihydrobupropion, successfully utilized D-tartaric acid in an aqueous medium, suggesting that water is a suitable and green solvent for this type of resolution.[8] The formation of crystalline salts is a key requirement for separation by fractional crystallization.
Experimental Protocol
Step 1: Liberation of Racemic Bupropion Free Base
-
Dissolve the synthesized racemic bupropion hydrochloride in water.
-
Add a base, such as a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution, dropwise with stirring until the pH of the solution is basic (pH 9-10).
-
Extract the liberated bupropion free base into an organic solvent like ethyl acetate or methyl t-butyl ether (MTBE).[8]
-
Perform the extraction three times to ensure complete recovery.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain racemic bupropion free base as an oil or a low-melting solid.
Step 2: Diastereomeric Salt Formation and Crystallization
-
In a clean, dry flask, dissolve the racemic bupropion free base (1 equivalent) in a minimal amount of a suitable solvent. Based on analogous resolutions, purified water is a primary candidate.[8] Other potential solvent systems include mixtures of alcohols (methanol, ethanol) and water, or esters (ethyl acetate).
-
In a separate flask, dissolve D-tartaric acid (0.5-1.0 equivalents) in the same solvent, with gentle heating if necessary. The stoichiometry may need to be optimized; starting with a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is a common strategy to ensure the crystallization of the less soluble diastereomer in high purity.
-
Slowly add the D-tartaric acid solution to the bupropion solution with constant stirring.
-
Heat the combined solution gently until all solids dissolve, creating a clear solution.
-
Allow the solution to cool slowly to room temperature. The slow cooling is crucial for the formation of well-defined crystals. Seeding the solution with a small crystal of previously obtained (R)-Bupropion D-Tartaric Acid Salt can induce crystallization.
-
Further cooling in an ice bath or refrigerator can enhance the yield of the precipitated salt.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble (S)-Bupropion D-tartrate.
-
Dry the crystals under vacuum to obtain (R)-Bupropion D-Tartaric Acid Salt.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using a battery of analytical techniques.
| Parameter | Analytical Method | Expected Outcome |
| Chemical Identity | 1H NMR, 13C NMR, Mass Spectrometry | Spectra consistent with the structure of (R)-Bupropion D-Tartaric Acid Salt. |
| Purity | HPLC | High chemical purity (>98%). |
| Enantiomeric Excess (e.e.) | Chiral HPLC or Chiral Capillary Electrophoresis | High enantiomeric excess, ideally >99% for the (R)-enantiomer. |
| Melting Point | Melting Point Apparatus | A sharp and defined melting point. |
| Specific Rotation | Polarimetry | A specific optical rotation value characteristic of the salt. |
Process Logic and Key Considerations
Caption: Logical flow of the chiral resolution process.
Solvent Selection: The choice of solvent is paramount in diastereomeric salt crystallization. The ideal solvent should dissolve both diastereomeric salts to a reasonable extent at an elevated temperature but should exhibit a significant difference in their solubilities at a lower temperature. Water, being a polar protic solvent, is an excellent starting point due to its ability to form hydrogen bonds, which can influence the crystal lattice energies of the diastereomeric salts.
Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemate can significantly impact the efficiency of the resolution. Using a sub-stoichiometric amount of the resolving agent can lead to a higher enantiomeric excess in the crystalline product.
Cooling Rate: A slow cooling rate promotes the formation of larger, more stable crystals and generally leads to a higher purity of the desired diastereomer. Rapid cooling can trap impurities and the other diastereomer within the crystal lattice.
Liberation of (R)-Bupropion Free Base (Optional)
If the enantiomerically pure free base is desired, the (R)-Bupropion D-Tartaric Acid Salt can be treated with a base to liberate the (R)-bupropion.
-
Suspend the (R)-Bupropion D-Tartaric Acid Salt in a mixture of water and a suitable organic solvent (e.g., ethyl acetate).
-
Add a base (e.g., sodium bicarbonate or dilute NaOH) until the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-bupropion free base.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of (R)-Bupropion D-Tartaric Acid Salt. By following the outlined procedures for the synthesis of racemic bupropion and its subsequent chiral resolution, researchers can reliably obtain the desired enantiomerically enriched product. The success of this protocol hinges on careful control of experimental parameters, particularly during the crystallization step. The principles and techniques described herein are broadly applicable to the chiral resolution of other racemic amines.
References
-
Bupropion. (2024). In Wikipedia. [Link]
-
Batra, S., & Bhushan, R. (2016). Resolution of enantiomers of bupropion and its metabolites by liquid chromatography. Biomedical Chromatography, 30(5), 715-733. [Link]
-
Chiral resolution. (2024). In Wikipedia. [Link]
-
Musso, D. L., Mehta, N. B., Soroko, F. E., Ferris, R. M., Hollingsworth, E. B., & Kenney, B. T. (1993). Synthesis and evaluation of the antidepressant activity of the enantiomers of bupropion. Chirality, 5(7), 495-500. [Link]
- EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google P
-
BUPROPION METABOLITES AND METHODS OF THEIR SYNTHESIS AND USE - Patent 1259243 - EPO. [Link]
-
Andrew, O. B., Sherwood, J., & Hurst, G. A. (2022). A greener synthesis of the antidepressant bupropion hydrochloride. Journal of Chemical Education, 99(9), 3236-3242. [Link]
-
Perrine, D. M., Ross, J. T., Nervi, S. J., & Zimmerman, R. H. (2000). A short, one-pot synthesis of bupropion (Zyban, Wellbutrin). Journal of Chemical Education, 77(11), 1479. [Link]
-
Stahl, S. M., Pradko, J. F., Haight, B. R., Modell, J. G., Rockett, C. B., & Learned-Coughlin, S. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary care companion to the Journal of clinical psychiatry, 6(4), 159–166. [Link]
Sources
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google Patents [patents.google.com]
- 8. BUPROPION METABOLITES AND METHODS OF THEIR SYNTHESIS AND USE - Patent 1259243 [data.epo.org]
Application Notes and Protocols for the Chiral Resolution of Racemic Bupropion with D-Tartaric Acid
Abstract
This document provides a detailed guide for the chiral resolution of racemic bupropion, a widely prescribed antidepressant and smoking cessation aid. Bupropion is marketed as a racemic mixture; however, its enantiomers exhibit different pharmacological and pharmacokinetic profiles. The production of enantiomerically pure bupropion is therefore of significant interest for therapeutic optimization. This application note outlines a robust protocol for the separation of bupropion enantiomers via diastereomeric salt formation using the readily available and cost-effective chiral resolving agent, D-tartaric acid. The described methodology is grounded in the principles of stereochemistry and fractional crystallization, offering a practical and scalable approach for laboratory and process development settings.
Introduction: The Significance of Chirality in Bupropion's Therapeutic Action
Bupropion, chemically (±)-2-(tert-butylamino)-3'-chloropropiophenone, is a chiral molecule possessing a single stereocenter. Consequently, it exists as a pair of enantiomers: (R)-bupropion and (S)-bupropion. While the racemic mixture is therapeutically effective, research has indicated that the enantiomers possess distinct pharmacological properties. This underscores the importance of accessing enantiomerically pure forms of the drug to potentially enhance its therapeutic index by maximizing efficacy and minimizing adverse effects.
The most common method for separating enantiomers on a preparative scale is through chiral resolution. This technique involves the conversion of the enantiomeric mixture into a pair of diastereomers by reaction with a chiral resolving agent. These resulting diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.
This guide focuses on the use of D-tartaric acid, a natural and readily available chiral acid, as the resolving agent for racemic bupropion. The underlying principle is the acid-base reaction between the basic amine functionality of bupropion and the acidic carboxyl groups of D-tartaric acid, leading to the formation of diastereomeric tartrate salts: (R)-bupropion-D-tartrate and (S)-bupropion-D-tartrate. The differential solubility of these salts in a suitable solvent system is the key to their separation.
Theoretical Framework: The Chemistry of Diastereomeric Salt Resolution
The successful chiral resolution of racemic bupropion with D-tartaric acid hinges on the formation of diastereomeric salts with differing solubilities. The fundamental steps are:
-
Diastereomeric Salt Formation: The racemic bupropion free base is reacted with an enantiomerically pure resolving agent, D-tartaric acid. This reaction forms two diastereomeric salts.
-
Fractional Crystallization: Due to their distinct three-dimensional structures, the two diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer will selectively crystallize out of the solution.
-
Isolation and Purification: The crystallized, diastereomerically enriched salt is isolated by filtration. Further purification can be achieved through recrystallization to enhance the diastereomeric and, consequently, the enantiomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base to neutralize the D-tartaric acid and liberate the enantiomerically enriched bupropion free base.
The efficiency of this process is quantified by the yield and the enantiomeric excess (e.e.) of the resolved bupropion.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the chiral resolution of racemic bupropion using D-tartaric acid.
Materials and Equipment
-
Racemic bupropion hydrochloride
-
D-(-)-Tartaric acid
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Methanol
-
Ethanol
-
Isopropanol
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
Preparatory Step: Liberation of Racemic Bupropion Free Base
The starting material is often racemic bupropion hydrochloride. The free base must be liberated before proceeding with the resolution.
Protocol:
-
Dissolve racemic bupropion hydrochloride in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is basic (pH > 10).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL for every 10 g of bupropion HCl).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain racemic bupropion free base as an oil.
Diastereomeric Salt Formation and Crystallization
This step is critical and relies on the differential solubility of the diastereomeric salts. A solvent screening is recommended to identify the optimal solvent system. Based on analogous resolutions of bupropion metabolites, water is a promising starting point. Alcohols such as methanol, ethanol, or isopropanol, or mixtures thereof with water, should also be evaluated.
Protocol:
-
In a round-bottom flask, dissolve racemic bupropion free base (1.0 equivalent) in a minimal amount of the selected hot solvent (e.g., deionized water).
-
In a separate flask, dissolve D-(-)-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of the same hot solvent. A starting stoichiometry of 1:1 (racemic bupropion:D-tartaric acid) is recommended.
-
Add the hot D-tartaric acid solution to the bupropion solution with stirring.
-
If a precipitate forms immediately, heat the mixture to reflux to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. For further crystallization, the flask can be placed in a refrigerator (4 °C).
-
Isolate the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry the crystals under vacuum.
Recrystallization for Enantiomeric Enrichment (Optional but Recommended)
To achieve a higher enantiomeric excess, the isolated diastereomeric salt should be recrystallized.
Protocol:
-
Dissolve the dried diastereomeric salt in a minimal amount of the hot solvent used for the initial crystallization.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce recrystallization.
-
Isolate the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Liberation of Enantiomerically Enriched Bupropion Free Base
The final step is to recover the enantiomerically enriched bupropion from its tartrate salt.
Protocol:
-
Suspend the purified diastereomeric salt in deionized water.
-
With stirring, add a 2M aqueous solution of NaOH dropwise until the pH is basic (pH > 10).
-
Extract the aqueous layer with dichloromethane (3 x volumes of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched bupropion free base.
Analytical Verification
It is crucial to determine the enantiomeric excess of the resolved bupropion. Several analytical techniques are suitable for this purpose.
| Analytical Method | Principle | Key Parameters |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase (CSP). | CSP: Polysaccharide-based (e.g., Chiralcel OD-H), α1-acid glycoprotein. Mobile Phase: Typically a mixture of hexane/isopropanol or other suitable organic modifiers. Detection: UV at an appropriate wavelength. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. | Chiral Selector: Cyclodextrins (e.g., sulfated-β-cyclodextrin). Buffer: Borate buffer at a specific pH. |
| Polarimetry | Measurement of the rotation of plane-polarized light by the chiral molecule. | The specific rotation of the resolved bupropion can be compared to literature values for the pure enantiomers. |
Workflow and Data Presentation
Workflow Diagram
Application Note: High-Resolution Chiral HPLC Analysis of (R)-Bupropion D-Tartaric Acid Salt
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of (R)-Bupropion D-Tartaric Acid Salt . Unlike standard achiral methods used for Bupropion HCl, this protocol specifically addresses the stereochemical complexity of the tartrate salt.
The method utilizes Reversed-Phase Chiral Chromatography to achieve three critical objectives:
-
Enantiomeric Resolution: Baseline separation of (R)-Bupropion from its (S)-enantiomer.
-
Salt Dissociation Management: Controlling the elution of the D-Tartaric acid counter-ion to prevent interference.
-
Stability Indication: Separation of major degradants (e.g., 3-chlorobenzoic acid).
Physicochemical Context & Method Strategy
The Analytical Challenge
(R)-Bupropion is a chiral aminoketone. The D-Tartrate salt form introduces two distinct analytical challenges:
-
Chirality: The pharmacological efficacy relies on the (R)-enantiomer. The method must quantify the Enantiomeric Excess (%ee) with high precision.
-
Counter-ion Interference: In solution, the salt dissociates into protonated Bupropion and Tartrate anions. Tartaric acid has low UV absorbance (>210 nm) and elutes near the void volume in Reversed-Phase (RP) systems.
Strategic Decision: Immobilized Polysaccharide Phases
While protein-based columns (AGP) have historically been used for Bupropion, they often suffer from low capacity and limited lifetime. This protocol employs an Immobilized Amylose-based Stationary Phase .[1][2]
-
Why Immobilized? It allows for a broader range of solvents, ensuring the salt is fully soluble and preventing column stripping.
-
Why Reversed Phase? It permits the use of aqueous buffers to control the ionization state of the basic Bupropion amine (pKa ~7.9), resulting in sharper peak shapes compared to Normal Phase methods.
Method Development Logic
Figure 1: Strategic decision tree for selecting column chemistry and detection parameters.
Detailed Experimental Protocol
Instrumentation & Materials
-
LC System: UHPLC or HPLC capable of binary gradient mixing.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Chiralpak IG-3 (or equivalent Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)), 150 x 4.6 mm, 3 µm.
-
Reagents: HPLC Grade Acetonitrile (ACN), Ammonium Bicarbonate (
), Diethylamine (DEA), Water (Milli-Q).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 20 mM Ammonium Bicarbonate (pH 9.0 with DEA) | High pH ensures Bupropion is in free-base form for optimal chiral interaction. |
| Mobile Phase B | Acetonitrile (100%) | Organic modifier for elution strength. |
| Mode | Isocratic (60% A / 40% B) | Stable baseline required for trace enantiomer integration. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[3] |
| Column Temp | 25°C | Lower temperature maximizes chiral selectivity ( |
| Detection | 298 nm (Primary), 254 nm (Secondary) | 298 nm minimizes interference from Tartaric acid and solvent cut-off. |
| Injection Vol | 5 - 10 µL | Dependent on sample concentration. |
Sample Preparation
Important: The salt must be fully dissolved.
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
-
Stock Solution: Weigh 10 mg (R)-Bupropion D-Tartrate into a 10 mL flask. Dissolve and dilute to volume (1.0 mg/mL).
-
System Suitability Solution: Mix (R)-Bupropion and (S)-Bupropion standards to create a racemic mixture (0.5 mg/mL total) to verify resolution.
Analytical Workflow & Data Analysis
Figure 2: Step-by-step operational workflow for routine analysis.
System Suitability Criteria (Self-Validating)
Before releasing results, the system must pass these "Trustworthiness" checks:
-
Resolution (
): > 2.0 between (R) and (S) enantiomers. -
Tailing Factor (
): < 1.5 for the main peak (High pH buffer is critical here). -
Precision: RSD < 1.0% for retention time and < 0.5% for area (n=5 injections).
Calculations
Enantiomeric Excess (%ee):
Note on Tartaric Acid:
D-Tartaric acid will elute near the void volume (
Troubleshooting & Robustness
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | pH mismatch or Column Aging | Ensure Mobile Phase pH is 9.0. Bupropion tails severely at neutral pH on chiral phases. |
| Loss of Resolution | Temperature Fluctuation | Chiral separation is exothermic. Ensure column oven is stable at 25°C. |
| Extra Peak at | Tartaric Acid / Solvent Front | This is normal. Do not integrate the void volume peak. |
| Pressure High | Salt Precipitation | Ensure the buffer concentration (20mM) is low enough to prevent precipitation in 40% ACN. |
References
-
Kozlov, O., et al. (2022).[4] "Enantiomeric separation of bupropion by liquid chromatography on derivatized cyclofructan chiral stationary phase." Chirality, 34(10), 1311-1319.[2] Link
-
Masters, A. R., et al. (2017).[5] "Stereoselective method to quantify bupropion and its three major metabolites."[3] Journal of Chromatography B, 1052, 158-165. Link
-
Hsyu, P. H., et al. (1997).[6] "Pharmacokinetics of bupropion and its metabolites in cigarette smokers versus nonsmokers." Journal of Clinical Pharmacology, 37(8), 737-743. Link
-
Sielc Technologies. "UV-Vis Spectrum of Tartaric Acid." Application Data. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric separation of bupropion by liquid chromatography on derivatized cyclofructan chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. 8(R)-Bupropion D-Tartaric Acid Salt - Syn Pharmatech Inc [synpharmatech.com]
Application Notes and Protocols: Preparation of (R)-Bupropion D-Tartaric Acid Salt Reference Standards
Introduction
Bupropion, an aminoketone antidepressant, is clinically administered as a racemic mixture of its (R)- and (S)-enantiomers.[1][2] The enantiomers of bupropion and its metabolites exhibit different pharmacological and pharmacokinetic profiles, making the availability of high-purity enantiomeric reference standards crucial for analytical method development, stereoselective assays, and clinical studies.[3][4] This document provides a detailed guide for the preparation of (R)-Bupropion D-Tartaric Acid Salt, a suitable crystalline solid for use as a chemical reference standard.
The establishment of chemical reference substances is fundamental to achieving accuracy and reproducibility in pharmacopoeial testing and pharmaceutical quality control.[5] A reference standard should possess a high degree of purity, typically 99.5% or higher, and be thoroughly characterized to ensure its identity and integrity.[5][6] This protocol outlines a robust procedure for the synthesis of racemic bupropion, followed by its chiral resolution using D-tartaric acid, a classic and effective method for separating enantiomeric amines.[7][8]
Strategic Overview: The Rationale Behind the Protocol
The overall strategy involves a three-stage process designed to yield a high-purity, well-characterized reference standard. Each stage is optimized to ensure high yield, chemical purity, and correct stereochemistry.
The synthesis of racemic bupropion hydrochloride is a well-established two-step process involving the bromination of m-chloropropiophenone, followed by nucleophilic substitution with tert-butylamine.[9][10] This method is efficient and provides the racemic precursor in good yield.[11] The subsequent chiral resolution leverages the formation of diastereomeric salts. By reacting the racemic bupropion free base with an enantiomerically pure chiral acid, D-tartaric acid, two diastereomeric salts are formed.[12] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[8] The less soluble (R)-Bupropion D-Tartaric Acid Salt preferentially crystallizes from the solution. Finally, rigorous purification and comprehensive characterization are performed to qualify the material as a reference standard, in line with guidelines from bodies like the USP and WHO.[5][13]
Detailed Experimental Protocols
Part 1: Synthesis of Racemic Bupropion Hydrochloride
This procedure is adapted from established one-pot synthesis methods, optimized for laboratory scale.[9][11]
Materials:
-
m-Chloropropiophenone
-
Bromine (Br₂) or N-bromosuccinimide (NBS) for a greener alternative[14]
-
Dichloromethane (DCM) or Ethyl Acetate[15]
-
tert-Butylamine
-
N-Methylpyrrolidinone (NMP) or a greener alternative like Cyrene™[15]
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Ethyl Acetate[14]
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Bromination: Dissolve m-chloropropiophenone (1 equivalent) in dichloromethane. Slowly add a solution of bromine (1 equivalent) in dichloromethane dropwise at room temperature. Stir until the reaction is complete (monitored by TLC).
-
Solvent Removal: Remove the dichloromethane under reduced pressure.
-
Amination: To the crude α-bromo ketone, add N-methylpyrrolidinone and tert-butylamine (2-3 equivalents). Heat the mixture gently (e.g., 50-60 °C) and stir for 1-2 hours.[11]
-
Work-up: Cool the reaction mixture, quench with water, and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Salt Formation: Dry the organic layer over anhydrous sodium sulfate, filter, and then add concentrated hydrochloric acid dropwise to the filtrate with vigorous stirring to precipitate the hydrochloride salt.[11]
-
Isolation: Collect the precipitated racemic bupropion hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.
Part 2: Chiral Resolution and Preparation of (R)-Bupropion D-Tartaric Acid Salt
Materials:
-
Racemic Bupropion Hydrochloride (from Part 1)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) solution[12]
-
D-(−)-Tartaric acid
-
Methanol
-
Ethyl acetate
Procedure:
-
Free Base Preparation: Dissolve the synthesized racemic bupropion hydrochloride in water and basify with a 1M NaOH solution until the pH is >10. Extract the resulting free base into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic bupropion as an oil.
-
Diastereomeric Salt Formation: Dissolve the racemic bupropion free base (1 equivalent) in warm methanol. In a separate flask, dissolve D-(−)-tartaric acid (0.5 equivalents, as bupropion has one basic center and tartaric acid has two acidic protons) in warm methanol.
-
Crystallization: Slowly add the D-tartaric acid solution to the bupropion solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) overnight to facilitate crystallization. The (R)-Bupropion D-Tartaric Acid Salt is expected to be the less soluble diastereomer and will precipitate.[12]
-
Isolation of Crude Salt: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove the more soluble (S)-Bupropion D-Tartaric Acid Salt.
Part 3: Purification and Characterization
Materials:
-
Crude (R)-Bupropion D-Tartaric Acid Salt
-
Methanol (reagent grade)
Procedure:
-
Recrystallization: Dissolve the crude salt in a minimum amount of hot methanol. Allow the solution to cool slowly to room temperature, then chill to induce recrystallization. This step is critical for enhancing the diastereomeric and chemical purity.
-
Final Isolation and Drying: Filter the purified crystals, wash with a minimal amount of cold methanol, and dry thoroughly under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization and Qualification: The final product must be subjected to a comprehensive panel of analytical tests to confirm its identity, purity, and suitability as a reference standard.[6]
Characterization and Data Presentation
The qualification of a reference standard is a rigorous process.[6] The following table summarizes the essential tests and their acceptance criteria.
| Parameter | Analytical Method | Purpose | Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR | Confirms the chemical structure of (R)-Bupropion and the presence of D-Tartaric Acid. | Spectrum corresponds to the proposed structure. |
| Identity | Mass Spectrometry (MS) | Confirms the molecular weight of the bupropion cation. | Observed m/z matches the theoretical value for [C₁₃H₁₉ClNO]⁺. |
| Identity | FTIR Spectroscopy | Provides a characteristic fingerprint of the salt. | Spectrum matches that of a known authentic sample or theoretical pattern. |
| Chemical Purity | HPLC-UV | Quantifies the main component and detects any related impurities.[16] | Purity ≥ 99.5% (on the anhydrous basis).[5] |
| Enantiomeric Purity | Chiral HPLC[3][7] | Determines the enantiomeric excess (e.e.) of the (R)-enantiomer. | e.e. ≥ 99.0%. |
| Water Content | Karl Fischer Titration | Quantifies the amount of water present. | Report value (typically < 0.5%). |
| Residual Solvents | Headspace GC | Quantifies residual solvents from the synthesis and purification. | Complies with ICH Q3C limits. |
| Elemental Analysis | CHN Analysis | Confirms the elemental composition of the salt. | Experimental values within ±0.4% of theoretical values for C₁₇H₂₄ClNO₇.[17] |
| Thermal Properties | DSC/TGA | Determines melting point and thermal stability.[18] | Provides characteristic thermal profile. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparation of (R)-Bupropion D-Tartaric Acid Salt reference standards. By following these detailed steps for synthesis, chiral resolution, and rigorous characterization, researchers and drug development professionals can produce a high-purity, reliable reference material. The use of such well-qualified standards is a prerequisite for accurate analytical testing, ensuring the quality and consistency of pharmaceutical products containing bupropion.
References
-
Ansari, S., et al. (2017). Design of experiment assisted concurrent enantioseparation of bupropion and hydroxybupropion by high-performance thin-layer chromatography. Biomedical Chromatography, 31(7). [Link]
-
Carroll, F. I., et al. (2013). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 56(8), 3424–3435. [Link]
-
World Health Organization. (2007). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943. [Link]
-
Perrine, D. M. (2000). A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). Journal of Chemical Education, 77(11), 1479. [Link]
- Damaj, M. I., et al. (2002). Bupropion metabolites and methods of their synthesis and use.
-
McDowall, R. D. (2020). How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 62884, Bupropion hydrochloride. [Link]
-
Perrine, D. M., et al. (2000). A short, one-pot synthesis of bupropion (Zyban (R), Wellbutrin (R)). ResearchGate. [Link]
-
Riley, J., et al. (2022). A greener synthesis of the antidepressant bupropion hydrochloride. White Rose Research Online. [Link]
-
ILAC. (2005). ILAC-G9:2005 Guidelines for the Selection and Use of Reference Materials. International Laboratory Accreditation Cooperation. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 444, Bupropion. [Link]
-
Bupropion hydrochloride (JAN/USP). PharmaCompass. [Link]
-
Riley, J., et al. (2022). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. Journal of Chemical Education, 99(9), 3176–3182. [Link]
-
Kytariolos, J., et al. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]
-
Batra, S., & Bhushan, R. (2016). Resolution of enantiomers of bupropion and its metabolites by liquid chromatography. Biomedical Chromatography, 30(5), 680-690. [Link]
-
Bhattacharya, S., et al. (2021). Population model analysis of chiral inversion and degradation of bupropion enantiomers, and application to enantiomer specific f. Journal of Pharmaceutical and Biomedical Analysis, 195, 113872. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
Scheme 1. Synthetic route for the preparation of bupropion hydrochloride 1a. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Novel analytical method development and validation of antidepressant drugs. Future Journal of Pharmaceutical Sciences, 9(1), 69. [Link]
-
Shulyak, I., et al. (2022). Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles. Journal of Chromatographic Science, 60(9), 834-845. [Link]
- Method for preparing bupropion hydrochloride.
-
Maccaroni, E., et al. (2009). CHARACTERIZATION OF PHARMACEUTICALS BY XRPD AND THERMAL ANALYSIS: BUPROPION HYDROCHLORIDE. Inorganica Chimica Acta, 362(1), 1-6. [Link]
Sources
- 1. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bupropion Hydrochloride | C13H19Cl2NO | CID 62884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. who.int [who.int]
- 6. pharmtech.com [pharmtech.com]
- 7. Design of experiment assisted concurrent enantioseparation of bupropion and hydroxybupropion by high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google Patents [patents.google.com]
- 13. usp.org [usp.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-De… [ouci.dntb.gov.ua]
- 17. synthinkchemicals.com [synthinkchemicals.com]
- 18. icdd.com [icdd.com]
Troubleshooting & Optimization
Improving enantiomeric excess in (R)-Bupropion D-Tartaric Acid Salt synthesis
Welcome to the technical support center for the synthesis of (R)-Bupropion D-Tartaric Acid Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and systematically improve the enantiomeric excess (e.e.) of your target compound.
Introduction to Diastereomeric Salt Resolution
The synthesis of enantiomerically pure (R)-Bupropion is most commonly achieved through the chiral resolution of racemic bupropion. This classical method involves reacting the racemic base with an enantiomerically pure chiral resolving agent, in this case, D-tartaric acid. This reaction forms a pair of diastereomeric salts: (R)-Bupropion D-Tartrate and (S)-Bupropion D-Tartrate.
These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably different solubilities in specific solvent systems.[1][2] This solubility difference is the cornerstone of the resolution, allowing for the selective crystallization of the less soluble diastereomer, (R)-Bupropion D-Tartrate, from the solution. Subsequent purification and liberation of the free base yield the desired (R)-enantiomer.
The efficiency of this separation, and thus the final enantiomeric excess, is highly dependent on a number of critical experimental parameters. This guide will walk you through optimizing these factors to achieve high chiral purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of (R)-Bupropion D-Tartaric Acid Salt in a question-and-answer format.
Issue 1: Low Initial Enantiomeric Excess (e.e.) of the Crystallized Salt
Question: My initial crystallization of (R)-Bupropion D-Tartaric Acid Salt resulted in a low enantiomeric excess (e.g., < 80% e.e.). What are the likely causes and how can I improve this?
Answer: Low initial enantiomeric excess is a common challenge and typically points to suboptimal crystallization conditions. The key is to maximize the solubility difference between the two diastereomeric salts. Here is a systematic approach to troubleshoot this issue:
1. Solvent System Optimization: The choice of solvent is the most critical factor in diastereomeric salt resolution.[3] An ideal solvent will exhibit a large solubility difference between the (R)-Bupropion D-Tartrate and the (S)-Bupropion D-Tartrate.
-
Rationale: The solvent's polarity, hydrogen bonding capability, and ability to form solvates can all influence the crystal lattice energy and, therefore, the solubility of the diastereomeric salts.
-
Troubleshooting Steps:
-
Solvent Screening: If you are obtaining low e.e., your current solvent system is likely not providing sufficient differentiation in solubility. A screening of various solvents is recommended. A good starting point is to test a range of alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and acetonitrile, as well as their mixtures with water.[4]
-
Anti-Solvent Addition: Consider the use of an anti-solvent. This is a solvent in which the diastereomeric salts are poorly soluble. After dissolving the salts in a primary solvent, the slow addition of an anti-solvent can induce crystallization. This technique can sometimes enhance the selectivity of the precipitation.
-
2. Temperature Profile Control: The temperature profile during crystallization directly impacts supersaturation and nucleation, which are key to selective crystallization.
-
Rationale: A slower cooling rate generally leads to the formation of more well-defined crystals and can improve the selectivity of the crystallization process.[5] Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice.
-
Troubleshooting Steps:
-
Slow Cooling: Implement a gradual cooling profile. For example, after dissolving the components at an elevated temperature, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator.
-
Isothermal Crystallization: Consider holding the solution at a constant temperature where the solubility difference between the diastereomers is maximized for an extended period to promote selective crystallization.
-
3. Stoichiometry of the Resolving Agent: The molar ratio of D-tartaric acid to racemic bupropion can influence the resolution efficiency.
-
Rationale: While a 1:1 molar ratio of the reacting enantiomer to the resolving agent is theoretically required to form the salt, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be advantageous. This ensures that there is an excess of the racemic free base, which can alter the solubility properties of the system and, in some cases, improve the enantiomeric excess of the crystallized salt.[6]
-
Troubleshooting Steps:
-
Experiment with Ratios: If you are using a 1:1 ratio of racemic bupropion to D-tartaric acid (i.e., a 0.5:1 ratio of each enantiomer to the resolving agent), try performing the resolution with 0.5 equivalents of D-tartaric acid relative to the total amount of racemic bupropion.
-
Issue 2: "Oiling Out" of the Diastereomeric Salt
Question: Instead of forming crystals, my diastereomeric salt is separating from the solution as an oil. What causes this and how can I prevent it?
Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to high supersaturation or the crystallization temperature being above the melting point of the salt in the chosen solvent.
-
Rationale: When the concentration of the dissolved salt far exceeds its solubility limit, the system may favor the formation of a liquid-liquid phase separation over the more ordered process of crystallization.
-
Troubleshooting Steps:
-
Reduce Supersaturation: Use a more dilute solution by increasing the amount of solvent.
-
Slower Cooling: A slower cooling rate can help to control the level of supersaturation and prevent the system from reaching a state where oiling out is favored.
-
Solvent Modification: The addition of a co-solvent can sometimes prevent oiling out by altering the solubility characteristics of the system.
-
Seeding: Introducing a small seed crystal of the desired (R)-Bupropion D-Tartrate can provide a template for crystallization and bypass the nucleation barrier that can lead to oiling out.[7]
-
Issue 3: Low Yield of the Desired Diastereomeric Salt
Question: I have achieved a high enantiomeric excess, but the yield of my (R)-Bupropion D-Tartaric Acid Salt is very low. How can I improve the recovery?
Answer: A low yield indicates that a significant portion of the desired diastereomeric salt remains dissolved in the mother liquor.
-
Rationale: The conditions optimized for high enantiomeric excess (e.g., a solvent in which the undesired diastereomer is very soluble) may also lead to a non-negligible solubility of the desired diastereomer, thus reducing the yield.
-
Troubleshooting Steps:
-
Optimize Final Crystallization Temperature: Ensure that the final cooling temperature is low enough to minimize the solubility of the (R)-Bupropion D-Tartrate. Cooling in an ice bath or refrigerator for an extended period can improve the yield.
-
Concentration of the Solution: Carefully evaporate a portion of the solvent before cooling to increase the concentration of the diastereomeric salts. This will increase the supersaturation and drive more of the desired salt out of solution.
-
Anti-Solvent Addition: As mentioned previously, the controlled addition of an anti-solvent can be used to reduce the solubility of the desired salt and increase the yield.
-
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum yield for a classical resolution of a racemate?
The theoretical maximum yield for the desired enantiomer in a classical resolution is 50%, as the other 50% is the undesired enantiomer.[7] However, in practice, the yield is often lower due to the non-zero solubility of the desired diastereomeric salt in the mother liquor.
Q2: How can I improve the enantiomeric excess of my product after the initial crystallization?
Recrystallization is a powerful technique for enhancing the enantiomeric purity of your (R)-Bupropion D-Tartaric Acid Salt.
-
Procedure: Dissolve the enantioenriched salt in a minimal amount of a suitable hot solvent. The same solvent system as the initial crystallization or a different one can be used. Allow the solution to cool slowly to induce recrystallization. The resulting crystals should have a higher enantiomeric excess than the starting material. This process can be repeated until the desired level of chiral purity is achieved.
Q3: How do I recover the (R)-bupropion free base from the tartaric acid salt?
To liberate the (R)-bupropion free base, the diastereomeric salt needs to be treated with a base.
-
Procedure:
-
Dissolve the (R)-Bupropion D-Tartaric Acid Salt in water.
-
Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate, to raise the pH to >10.
-
This will neutralize the tartaric acid and precipitate the (R)-bupropion free base.
-
The free base can then be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Finally, the organic solvent is removed under reduced pressure to yield the purified (R)-bupropion.
-
Q4: What analytical methods are suitable for determining the enantiomeric excess of bupropion?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of bupropion.[8][9] Other methods include:
-
Chiral Thin-Layer Chromatography (TLC): A simpler, qualitative method that can be used for rapid screening.[10]
-
Capillary Electrophoresis (CE): A high-resolution technique that can also be employed for enantiomeric separation.[11]
Q5: Can the undesired (S)-bupropion from the mother liquor be recycled?
Yes, the (S)-bupropion remaining in the mother liquor can be recovered and racemized back to a racemic mixture of bupropion. This racemic bupropion can then be recycled back into the resolution process, which is a common strategy in industrial settings to improve the overall process efficiency. This is often referred to as a "Resolution-Racemization-Recycle" process.[7]
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of Racemic Bupropion
This protocol provides a starting point for the resolution of racemic bupropion using D-tartaric acid. Optimization of solvent, temperature, and stoichiometry may be required.
-
Dissolution: In a suitable reaction vessel, dissolve racemic bupropion (1.0 equivalent) in a minimal amount of a heated solvent (e.g., ethanol, isopropanol, or a mixture with water).
-
Addition of Resolving Agent: In a separate vessel, dissolve D-tartaric acid (0.5 to 1.0 equivalent) in the same heated solvent. Slowly add the D-tartaric acid solution to the bupropion solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The formation of a precipitate should be observed. For further crystallization, the vessel can be placed in a refrigerator or an ice bath for several hours.
-
Isolation: Collect the precipitated (R)-Bupropion D-Tartaric Acid Salt by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the yield and enantiomeric excess of the salt using a validated chiral HPLC method.
Protocol 2: Recrystallization to Enhance Enantiomeric Excess
-
Dissolution: Place the enantioenriched (R)-Bupropion D-Tartaric Acid Salt in a clean flask and add a minimal amount of a suitable hot solvent to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of high-purity crystals.
-
Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analysis: Re-evaluate the enantiomeric excess to determine the effectiveness of the recrystallization. Repeat if necessary.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent System | Ethanol | Isopropanol | Ethanol/Water (9:1) |
| Bupropion:Tartaric Acid | 1:0.5 | 1:1 | 1:0.5 |
| Cooling Profile | Fast Cool | Slow Cool | Slow Cool |
| Initial e.e. (%) | Data to be filled by user | Data to be filled by user | Data to be filled by user |
| Yield (%) | Data to be filled by user | Data to be filled by user | Data to be filled by user |
| e.e. after Recrystallization (%) | Data to be filled by user | Data to be filled by user | Data to be filled by user |
Visualizations
Caption: Workflow for the chiral resolution of racemic bupropion.
Caption: Troubleshooting logic for low enantiomeric excess.
References
-
Bhatt, N. M., Chavada, V. D., Sanyal, M., & Shrivastav, P. S. (2017). Design of experiment assisted concurrent enantioseparation of bupropion and hydroxybupropion by high-performance thin-layer chromatography. Chirality, 29(2), 80–88. [Link]
-
Kozlov, O., Záhoráková, D., Armstrong, D. W., & Gondová, T. (2022). Enantiomeric separation of bupropion by liquid chromatography on derivatized cyclofructan chiral stationary phase. Chirality, 34(10), 1311–1319. [Link]
-
ResearchGate. (n.d.). Enantiomeric separation of bupropion by liquid chromatography on derivatized cyclofructan chiral stationary phase | Request PDF. [Link]
-
Li, W., Wang, L., & Yin, Q. (2007). Degree of supersaturation-regulated chiral symmetry breaking in one crystal. PubMed, 111(40), 14491-14495. [Link]
-
Wang, T., Liu, Y., Zhang, Y., Gong, J., & Wang, J. (2022). Direct Crystallization Resolution of Racemates Enhanced by Chiral Nanorods: Experimental, Statistical, and Quantum Mechanics/Molecular Dynamics Simulation Studies. Crystal Growth & Design, 22(7), 4368-4378. [Link]
-
Putra, W. E., & Kim, W. S. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering, 2, 1-11. [Link]
-
ResearchGate. (n.d.). Trend of enantiomeric excess E for experiments run with different.... [Link]
-
Pálovics, E., & Faigl, F. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. [Link]
-
ResearchGate. (n.d.). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF. [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. [Link]
-
Ferreira, F. C., & Rodrigues, A. E. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348. [Link]
-
Oketani, R., Shiohara, K., & Hisaki, I. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(35), 5267-5270. [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]
-
Course Hero. (n.d.). 2. Analyze The Crystallization Path That Occurs During Cooling. [Link]
-
Zhang, C., Wang, J., & Gong, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(11), 3737-3770. [Link]
-
YouTube. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. [Link]
- Google Patents. (n.d.). CN106431943A - Preparing method of bupropion hydrochloride crystal.
-
ResearchGate. (2025, October 15). (PDF) Probing the Release of Bupropion and Naltrexone Hydrochloride Salts from Biopolymeric Matrices of Diverse Chemical Structures. [Link]
-
MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. [Link]
-
AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]
-
MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. [Link]
-
Castro-Puyana, M., García, M. A., & Marina, M. L. (2008). Enantiomeric separation of bupropion enantiomers by electrokinetic chromatography: quantitative analysis in pharmaceutical formulations. Journal of Chromatography B, 875(1), 260-265. [Link]
-
Andersson, S., & Allenmark, S. (2017). Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. Molecules, 22(1), 133. [Link]
-
Chemistry LibreTexts. (2021, July 31). 19.3: Separation or Resolution of Enantiomers. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
- Google Patents. (n.d.). EP1259243B1 - Bupropion metabolites and methods of their synthesis and use.
- Google Patents. (n.d.). CN106431943B - Preparation method of bupropion hydrochloride crystal.
-
Indiana University. (n.d.). Population model analysis of chiral inversion and degradation of bupropion enantiomers, and application to enantiomer specific f. [Link]
- Google Patents. (n.d.).
-
MDPI. (2023, January 3). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. [Link]
-
Science.gov. (n.d.). bupropion hydrochloride sustained-release: Topics by Science.gov. [Link]
-
LVHN Scholarly Works. (n.d.). Obsolete or Essential? Gastrointestinal Decontamination in Severe Bupropion Ingestions: A Case Series. [Link]
-
ACEP Now. (2025, October 29). Case Report: Massive Amitriptyline and Bupropion Ingestion. [Link]
-
Longdom. (2020, July 22). Back from the Dead: A Case of Bupropion Overdose Mimicking Brain Death. [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
National Institutes of Health. (n.d.). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. [Link]
Sources
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BUPROPION METABOLITES AND METHODS OF THEIR SYNTHESIS AND USE - Patent 1259243 [data.epo.org]
- 5. iarj.in [iarj.in]
- 6. Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development [mdpi.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomeric separation of bupropion by liquid chromatography on derivatized cyclofructan chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Probing the Release of Bupropion and Naltrexone Hydrochloride Salts from Biopolymeric Matrices of Diverse Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during (R)-Bupropion D-Tartaric Acid Salt processing
Case Log: Preventing Racemization in (R)-Bupropion D-Tartaric Acid Salt Formation
Status: Active Priority: Critical (Chiral Purity Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering challenges in the resolution or salt formation of (R)-Bupropion using D-Tartaric Acid. The core chemical hazard here is the lability of the
This guide provides a self-validating workflow to lock in chirality and prevent the "crashing out" of amorphous solids (oiling out).
Part 1: The Enemy – Mechanism of Racemization
To prevent yield loss, you must understand the molecular failure mode. Bupropion is an
The Danger Zone: Any basic environment (pH > 6) or protic solvent at high temperature facilitates the removal of this proton, forming an achiral enolate intermediate. When the proton returns, it lacks stereoselectivity, resulting in a racemic mixture.
Figure 1: The kinetic pathway of racemization.[2] The transition from (R)-Bupropion to the Enolate is the critical failure point, driven by basicity and heat.
Part 2: The "Gold Standard" Protocol
This protocol is designed to minimize the "Free Base Window"—the time the molecule spends unprotonated.
Reagents:
-
Substrate: Racemic Bupropion Free Base (freshly prepared/extracted).
-
Resolving Agent: D-(-)-Tartaric Acid (1.0 eq).
-
Solvent System: Methanol (MeOH) / Isopropyl Alcohol (IPA) [Ratio 1:5].
Step-by-Step Workflow
| Step | Action | Technical Rationale (The "Why") |
| 1 | Dissolution (Acid Side) | Dissolve D-Tartaric acid in MeOH (5 vol) at 40°C. Ensure complete clarity. |
| 2 | Dissolution (Base Side) | Dissolve Bupropion Free Base in IPA (15 vol) at Room Temp (20-25°C) . CRITICAL: Do not heat the free base solution above 30°C. |
| 3 | Controlled Addition | Slowly add the Base solution into the Acid solution over 30 mins. |
| 4 | Seeding (The Anchor) | At 35-40°C, add 0.5% wt/wt pure (R)-Bupropion D-Tartrate seed crystals. |
| 5 | The Slow Ramp | Cool to 20°C over 2 hours (10°C/hour). |
| 6 | Final Cure | Stir at 0-5°C for 4 hours. |
| 7 | Filtration & Wash | Filter and wash with cold IPA (0°C). |
Part 3: Troubleshooting Guide
Diagnose your issue by matching the "Symptom" below.
Symptom 1: Low Enantiomeric Excess (ee < 90%)
Root Cause: Kinetic entrapment. You likely cooled the solution too fast, trapping the (S)-isomer inside the (R)-crystal lattice, or you spent too much time at high temperature allowing partial racemization.
-
Fix:
-
Recrystallization: Dissolve the wet cake in refluxing MeOH (min volume), cool slightly, add IPA until cloudy, then seed and cool slowly.
-
Solvent Check: Ensure your solvent contains no water. Water acts as a proton shuttle, accelerating racemization.
-
Symptom 2: "Oiling Out" (Formation of a sticky gum)
Root Cause: This is a phase separation issue, not a chemical degradation. The salt concentration is too high, or the temperature dropped below the "metastable zone" before crystals could nucleate.
-
Fix:
-
Reheat: Warm the mixture until the oil redissolves.
-
Seed: You must add seed crystals at the cloud point.
-
Agitation: Increase stirring speed to shear the oil droplets, encouraging crystallization.
-
Symptom 3: Material turns Yellow/Orange
Root Cause: Oxidative degradation or cyclization.
-
Fix:
-
Inert Atmosphere: Perform all steps under Nitrogen (
) or Argon. -
Light Protection: Wrap reactors/flasks in foil. Bupropion is photosensitive.
-
Part 4: Process Visualization
Figure 2: Optimized process workflow emphasizing the Reverse Addition technique to maintain acidity.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of Methanol? A: Yes, but be cautious. Methanol is a "harder" solvent which often yields sharper crystals for tartrate salts. Ethanol is more lipophilic; if you use it, you may need to adjust the ratio of IPA (reduce IPA) to prevent premature precipitation of the racemate.
Q: My mother liquor pH is 6.5. Is this a problem? A: YES. A pH of 6.5 is dangerously close to the pKa of the amine. This indicates you may have a slight excess of free base or your stoichiometry is off. Adjust with a small amount of D-Tartaric acid solution until the pH is ~4-5.
Q: Why do we use D-Tartaric Acid and not L-Tartaric? A: This is based on "Pasteur's Principle" of reciprocal resolution. Generally, if L-Tartaric acid crystallizes the (S)-isomer (which is common for this class), then D-Tartaric acid is required to crystallize the (R)-isomer. Always verify with a specific optical rotation check on your first batch.
References
- Mechanism of Racemization: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 6th Edition. Wiley-Interscience. (Explains keto-enol tautomerism in -aminoketones).
-
Bupropion Stability & Degradation
-
Resolution Protocols
-
Patent Literature (Process Conditions)
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Process for preparing bupropion hydrochloride - Patent US-7737302-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20060204571A1 - Stable compositions of bupropion or its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 5. The aqueous stability of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Residual Solvent Removal for (R)-Bupropion D-Tartaric Acid Salt
Current Status: Operational Ticket ID: BUP-TART-SOLV-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry
Executive Summary
Removing residual solvents from (R)-Bupropion D-Tartaric Acid Salt presents a specific thermodynamic challenge. Unlike simple inorganic salts, this chiral aminoketone salt is thermally labile and prone to cyclization and oxidative degradation at elevated temperatures. Furthermore, tartrate salts often form stoichiometric solvates or channel inclusions, making standard vacuum drying ineffective and potentially destructive to the crystal lattice.
This guide provides a root-cause analysis and validated protocols to remove solvents without compromising the enantiomeric purity or chemical stability of the API.
Module 1: Critical Alerts & Stability Constraints
STOP & REVIEW: Before increasing oven temperature, review the stability profile below. Bupropion is an aminoketone; it is chemically distinct from stable amides or esters.[][2]
| Parameter | Limit / Risk | Mechanism of Failure |
| Max Temperature | < 45°C (Recommended) | Cyclization: Bupropion undergoes intramolecular cyclization to form degradation impurities (e.g., m-chlorobenzoic acid derivatives) under heat stress. |
| Atmosphere | Inert (N₂/Ar) Only | Oxidation: The secondary amine and ketone alpha-position are susceptible to oxidative attack. |
| Humidity | < 40% RH | Hydrolysis/Disproportionation: High humidity can induce hydrolysis of the salt or cause disproportionation into the free base and tartaric acid. |
| pH Sensitivity | Avoid Basic Vapors | Base catalysis accelerates the degradation of Bupropion significantly. |
Module 2: Diagnostic Workflow
Is the solvent "Stuck" or "Bound"? Users often report solvent levels plateauing above ICH limits (e.g., Methanol > 3000 ppm) despite extended drying. You must distinguish between surface adsorption and crystal lattice inclusion (solvate) .
Diagnostic Logic Tree
Figure 1: Decision matrix for selecting the appropriate solvent removal strategy based on thermal analysis.
Module 3: Validated Removal Protocols
Protocol A: Dynamic Vacuum Drying with Nitrogen Sweep
Use for: Surface adsorbed solvents (non-solvated).
The Physics: Static vacuum is often insufficient because the "boundary layer" of solvent vapor sitting directly above the crystal surface saturates, halting evaporation. A nitrogen sweep disrupts this layer.
-
Equipment: Vacuum oven with programmable N₂ bleed valve.
-
Set Point: 35°C – 40°C.
-
Pressure Cycle (The "Pulsing" Method):
-
Phase 1: Pull vacuum to < 50 mbar. Hold for 30 mins.
-
Phase 2: Bleed dry N₂ into the chamber until pressure reaches 500 mbar. (Do not vent to atmosphere).
-
Phase 3: Pull vacuum back to < 50 mbar.
-
Repeat: Cycle this every 60 minutes for 12–24 hours.
-
-
Validation: Test via Headspace GC (HS-GC).
Protocol B: Solvent Displacement (Reslurry)
Use for: Lattice-bound solvents (Solvates) or stubborn inclusions.
The Chemistry: If (R)-Bupropion D-Tartrate has formed a solvate with Methanol or Ethanol, heat will not remove it without melting the crystal. You must "wash" the lattice with a solvent that does not form a solvate (e.g., MTBE, Heptane, or Isopropyl Acetate).
Step-by-Step Workflow:
-
Selection: Choose a Class 3 solvent with low solubility for the salt but high miscibility with the trapped solvent.
-
Recommended:MTBE (Methyl tert-butyl ether) or Heptane .
-
-
Slurry Generation:
-
Suspend the crystals in the displacement solvent (10 volumes relative to weight).
-
Crucial: Do not dissolve the crystals. This is a heterogeneous exchange.[3]
-
-
Agitation: Stir gently at ambient temperature (20–25°C) for 6–12 hours.
-
Filtration & Drying:
-
Filter the solid.
-
Dry using Protocol A . The displacement solvent (MTBE/Heptane) has a lower boiling point and weaker binding energy, making it easier to remove.
-
Module 4: Regulatory & QC Reference (ICH Q3C)
Ensure your final specifications align with the International Council for Harmonisation (ICH) Q3C (R8) guidelines.
| Solvent Category | Common Examples | PDE Limit (mg/day) | Concentration Limit (ppm) |
| Class 1 (Avoid) | Benzene, CCl₄ | < 0.01 | 2 (Benzene) |
| Class 2 (Limit) | Methanol | 30.0 | 3000 |
| Class 2 (Limit) | Acetonitrile | 4.1 | 410 |
| Class 2 (Limit) | Toluene | 8.9 | 890 |
| Class 3 (Low Risk) | Ethanol, Acetone, MTBE, Heptane | 50.0 | 5000 |
Note: If multiple solvents are present, ensure the cumulative risk assessment meets Option 2 of the ICH guidelines.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use humidity (water vapor) to displace the solvent? A: High Risk. While water vapor is excellent for displacing alcohols in some salts, Bupropion is hydrolytically unstable. Introducing moisture at elevated temperatures (even 40°C) risks degrading the API into 3-chlorobenzoic acid. Use Protocol B (Organic Solvent Displacement) instead.
Q: My DSC shows a small endotherm at 60°C, but the melting point is >150°C. What is this? A: This is likely the desolvation event . It confirms you have a solvate, not just wet crystals. If you continue to heat past this point without providing a path for the solvent to escape (like a vacuum), the solvent may dissolve the crystal locally, causing "melt-back" and degradation.
Q: Why is the R-enantiomer specifically mentioned? Does chirality affect drying? A: Directly, no. However, the lattice energy of the chiral salt ((R)-Bupropion + D-Tartaric acid) is different from the racemate. The chiral pocket may have specific dimensions that trap small molecules like Methanol. Recrystallizing from a bulkier solvent (like Isopropanol or Ethyl Acetate) might prevent this entrapment initially.
References
-
International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8).[8][9][10][11] (2021).[8][10][11]
- Walters, S. M., et al. "Bupropion degradation pathways: Hydrolysis and Oxidation." Journal of Pharmaceutical Sciences.
- Brittain, H. G.Polymorphism in Pharmaceutical Solids.
- Byrn, S. R., et al. "Solid-State Chemistry of Drugs." (Mechanism of solvent inclusion in chiral salts).
-
United States Pharmacopeia (USP). <467> Residual Solvents.[3][10] (Analytical Protocols).
Sources
- 2. Bupropion - Wikipedia [en.wikipedia.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US7649019B2 - Modified release formulations of a bupropion salt - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. gmp-publishing.com [gmp-publishing.com]
- 9. ICH Q3C: Corrected Version of the Guideline for Residual Solvents Published - ECA Academy [gmp-compliance.org]
- 10. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 11. database.ich.org [database.ich.org]
Technical Support Center: Troubleshooting Baseline Noise in (R)-Bupropion D-Tartrate HPLC Analysis
Welcome to the technical support center for the HPLC analysis of (R)-Bupropion D-Tartrate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline noise, ensuring the accuracy and reliability of your analytical results. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High baseline noise can obscure small peaks, compromise the accuracy of integration, and ultimately affect the limit of detection (LOD) and limit of quantitation (LOQ) of your method.[1][2][3] A stable, quiet baseline is the foundation of reliable chromatographic data. This guide will walk you through a systematic approach to identifying and eliminating the sources of baseline noise in your (R)-Bupropion D-Tartrate analysis.
Q1: My baseline is showing excessive noise. Where do I even begin to troubleshoot?
This is a common and often frustrating issue. A logical, step-by-step approach is the most effective way to isolate the source of the noise. The most frequent culprits are related to the mobile phase, the HPLC system hardware, or the column itself.[4][5]
Here is a systematic diagnostic workflow:
Caption: Initial diagnostic workflow for baseline noise.
The first step is to determine if the noise is originating from the column or the HPLC system (pump, detector, etc.).[4][6] Replacing the column with a union and running the mobile phase through the system is a quick and effective way to make this distinction. If the noise disappears, the column is the likely source. If the noise remains, the issue lies within the HPLC system itself.
System-Related Noise
If the diagnostic test points to the HPLC system, the following sections will guide you through the most common sources of system-related baseline noise.
Q2: I've determined the noise is from my HPLC system. What are the most likely causes related to the mobile phase?
The mobile phase is a frequent source of baseline issues.[4][7][8] Inconsistencies or contamination in your mobile phase can lead to significant baseline disturbances.
Common Mobile Phase Issues and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inadequate Degassing | Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing pressure fluctuations and baseline spikes.[4][9][10] | Degas the mobile phase thoroughly using an in-line degasser, sonication, or helium sparging.[10][11] Ensure your in-line degasser is functioning correctly. |
| Contaminated Solvents | Using low-purity solvents or contaminated water can introduce impurities that absorb UV light, leading to a noisy or drifting baseline, especially in gradient analysis.[4][6][10][12] | Always use HPLC-grade solvents and freshly prepared, high-purity water (e.g., Milli-Q).[4][7] Prepare fresh mobile phase daily.[12][13] |
| Improper Mixing | Incomplete mixing of mobile phase components, particularly in gradient elution, can cause refractive index changes that manifest as baseline noise.[9] | For isocratic methods, pre-mix the mobile phase components thoroughly.[13] For gradient methods, ensure the pump's mixer is functioning correctly. A static mixer can be added between the pump and the column to improve mixing.[12] |
| Microbial Growth | Aqueous mobile phases, especially those with buffers, are susceptible to microbial growth, which can cause baseline noise and clog the system. | Prepare fresh aqueous mobile phases daily and filter them through a 0.22 µm or 0.45 µm membrane filter.[8] |
| Mobile Phase pH | Bupropion is most stable in aqueous solutions below pH 5.[14] A mobile phase with a pH above this can lead to on-column degradation, potentially causing baseline drift and ghost peaks. | For consistent results, maintain the mobile phase pH at or below 4.0 using a suitable buffer like phosphate buffer.[15][16] |
Protocol for Preparing a Stable Mobile Phase for (R)-Bupropion D-Tartrate Analysis:
-
Aqueous Phase Preparation:
-
Dissolve the appropriate amount of a high-purity buffer salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water to achieve the desired concentration (e.g., 10 mM).[16]
-
Adjust the pH to 4.0 using analytical-grade ortho-phosphoric acid.[16]
-
Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[8]
-
-
Organic Phase:
-
Mixing (for isocratic analysis):
-
Degassing:
-
Degas the final mobile phase mixture using an in-line degasser, sonication for 15-20 minutes, or by sparging with helium.
-
Q3: My mobile phase is freshly prepared and properly degassed, but the baseline is still noisy and pulsating. What's next?
If the mobile phase has been ruled out, the next step is to investigate the HPLC pump and detector.
Caption: Troubleshooting the HPLC pump and detector.
Pump-Related Issues:
A pulsating baseline that correlates with the pump strokes is a strong indicator of a pump-related issue.[4][6]
-
Leaking Pump Seals: Worn pump seals can allow air to enter the system, causing pressure fluctuations and a noisy baseline. Pump seals are consumable parts and generally require annual replacement.[4]
-
Faulty Check Valves: Dirty or malfunctioning check valves can lead to inconsistent flow and pressure, resulting in a pulsating baseline.[4][12] Cleaning or replacing the check valves can often resolve this issue.
Detector-Related Issues:
High-frequency, irregular noise can often be traced back to the detector.[6]
-
Contaminated Flow Cell: Contaminants or air bubbles in the detector flow cell can cause baseline noise and spikes.[6][7][9] Flushing the flow cell with a strong solvent like methanol or isopropanol can help. For persistent contamination, flushing with a dilute acid (e.g., 1N nitric acid) may be necessary, but always consult your detector's manual first.[7]
-
Aging Detector Lamp: As a detector lamp ages, its energy output can become unstable, leading to increased baseline noise.[1][2][6] Most HPLC systems have diagnostics to check the lamp's energy or usage hours. If the energy is low or the hours are high, replacement is recommended.
-
Temperature Fluctuations: The detector and column should be kept at a stable temperature. Fluctuations in ambient temperature can cause baseline drift and noise.[6][9][12][17] Using a column oven and ensuring the detector is not in a drafty location can mitigate this.
Column-Related Noise
If your initial diagnostic test indicated the column as the source of the noise, consider the following possibilities.
Q4: The baseline noise disappeared when I replaced the column with a union. What could be wrong with my column?
A noisy baseline originating from the column is typically due to contamination or degradation of the stationary phase.[4]
-
Column Contamination: Buildup of strongly retained sample components or impurities from the mobile phase can slowly bleed off the column, causing a noisy or drifting baseline.[4][6]
-
Stationary Phase Degradation: Operating at a high pH can cause the silica-based stationary phase of a C18 column to degrade, leading to poor peak shape and a noisy baseline. As previously mentioned, bupropion is unstable above pH 5, and a higher pH can also be detrimental to the column itself.[14]
Protocol for Column Cleaning and Regeneration:
If you suspect column contamination, a thorough washing procedure can often restore its performance.
-
Disconnect the column from the detector.
-
Flush with your mobile phase without the buffer (e.g., water/methanol mixture) to remove any precipitated salts.
-
Flush with 100% water (HPLC-grade).
-
Flush with 100% isopropanol.
-
Flush with 100% methanol.
-
Flush with 100% acetonitrile.
-
Equilibrate the column with your mobile phase until the baseline is stable.
If the noise persists after a thorough cleaning, the column may be irreversibly damaged and require replacement.
Method-Specific Considerations for (R)-Bupropion D-Tartrate
Q5: Are there any specific properties of (R)-Bupropion D-Tartrate that could contribute to baseline noise?
Yes, the chemical properties of your analyte and its formulation can influence your analysis.
-
Analyte Stability: Bupropion is known to be unstable in aqueous solutions with a pH above 5.[14] If your sample diluent or mobile phase has a higher pH, degradation can occur, potentially leading to extraneous peaks and baseline disturbances. It is crucial to maintain a pH of 4.0 or lower throughout your analysis.[15][16]
-
UV Absorbance: The choice of detection wavelength is important. While a common wavelength for bupropion is around 252 nm, some methods use lower wavelengths like 221 nm or 217 nm.[16][18][19] Operating at lower wavelengths (<220 nm) can increase baseline noise due to higher absorbance from mobile phase components like methanol or certain buffers.[1][2] If your method allows, using a higher wavelength can often result in a quieter baseline.
By systematically working through these troubleshooting steps, you can effectively diagnose and resolve baseline noise issues in your (R)-Bupropion D-Tartrate HPLC analysis, leading to more reliable and accurate results.
References
-
HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Chrom Tech.[Link]
-
Common Causes of Baseline Noise in HPLC, UHPLC. (2014, September 6). William Letter.[Link]
-
5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). Reddit.[Link]
-
HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited.[Link]
-
Shimadzu Baseline Disturbance. (2025, April 15). Shimadzu.[Link]
-
HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions.[Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science.[Link]
-
The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC International.[Link]
-
The aqueous stability of bupropion. (2010, November 2). PubMed.[Link]
-
HPLC Methods for analysis of Bupropion. HELIX Chromatography.[Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.[Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee.[Link]
-
Development and validation of rp- hplc method for simultaneious estimation of bupropion and dextromethorphan in synthetic mixture. (2022, May). IJRAR.org.[Link]
-
Development and validation of an RP-HPLC method for the estimation of bupropion hydrochloride. ResearchGate.[Link]
-
Development and Validation of an RP-HPLC Method for the Estimation of Bupropion Hydrochloride. (2011, June 6). Research Journal of Pharmacy and Technology.[Link]
-
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials.[Link]
-
Mobile Phase Preparation Tips & Tricks. (2022, November 2). Phenomenex.[Link]
-
Eliminating Baseline Problems. Agilent.[Link]
-
Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. (2022, September 28). MDPI.[Link]
-
Developed and Validated for the Estimation of Bupropion and Dextromethorphan in a Fixed Dose Combination of the Tablet. PMC.[Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2022, April 15). LCGC International.[Link]
-
HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022, February 25). KNAUER.[Link]
-
RP-HPLC Bio-Analytical Method for Precise Quantification and Validation of Bupropion Hydrochloride in Human Plasma. (2025, July 16). Journal of Neonatal Surgery.[Link]
-
Novel analytical method development and validation of antidepressant drugs. Springer.[Link]
-
HPLC Method for Analysis of Bupropion. (2018, October 8). SIELC Technologies.[Link]##
Welcome to the technical support center for the HPLC analysis of (R)-Bupropion D-Tartrate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline noise, ensuring the accuracy and reliability of your analytical results. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High baseline noise can obscure small peaks, compromise the accuracy of integration, and ultimately affect the limit of detection (LOD) and limit of quantitation (LOQ) of your method.[1][2][3] A stable, quiet baseline is the foundation of reliable chromatographic data. This guide will walk you through a systematic approach to identifying and eliminating the sources of baseline noise in your (R)-Bupropion D-Tartrate analysis.
Q1: My baseline is showing excessive noise. Where do I even begin to troubleshoot?
This is a common and often frustrating issue. A logical, step-by-step approach is the most effective way to isolate the source of the noise. The most frequent culprits are related to the mobile phase, the HPLC system hardware, or the column itself.[4][5]
Here is a systematic diagnostic workflow:
Caption: Initial diagnostic workflow for baseline noise.
The first step is to determine if the noise is originating from the column or the HPLC system (pump, detector, etc.).[4][6] Replacing the column with a union and running the mobile phase through the system is a quick and effective way to make this distinction. If the noise disappears, the column is the likely source. If the noise remains, the issue lies within the HPLC system itself.
System-Related Noise
If the diagnostic test points to the HPLC system, the following sections will guide you through the most common sources of system-related baseline noise.
Q2: I've determined the noise is from my HPLC system. What are the most likely causes related to the mobile phase?
The mobile phase is a frequent source of baseline issues.[4][7][8] Inconsistencies or contamination in your mobile phase can lead to significant baseline disturbances.
Common Mobile Phase Issues and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inadequate Degassing | Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing pressure fluctuations and baseline spikes.[4][9][10] | Degas the mobile phase thoroughly using an in-line degasser, sonication, or helium sparging.[10][11] Ensure your in-line degasser is functioning correctly. |
| Contaminated Solvents | Using low-purity solvents or contaminated water can introduce impurities that absorb UV light, leading to a noisy or drifting baseline, especially in gradient analysis.[4][6][10][12] | Always use HPLC-grade solvents and freshly prepared, high-purity water (e.g., Milli-Q).[4][7] Prepare fresh mobile phase daily.[12][13] |
| Improper Mixing | Incomplete mixing of mobile phase components, particularly in gradient elution, can cause refractive index changes that manifest as baseline noise.[9] | For isocratic methods, pre-mix the mobile phase components thoroughly.[13] For gradient methods, ensure the pump's mixer is functioning correctly. A static mixer can be added between the pump and the column to improve mixing.[12] |
| Microbial Growth | Aqueous mobile phases, especially those with buffers, are susceptible to microbial growth, which can cause baseline noise and clog the system. | Prepare fresh aqueous mobile phases daily and filter them through a 0.22 µm or 0.45 µm membrane filter.[8] |
| Mobile Phase pH | Bupropion is most stable in aqueous solutions below pH 5.[14] A mobile phase with a pH above this can lead to on-column degradation, potentially causing baseline drift and ghost peaks. | For consistent results, maintain the mobile phase pH at or below 4.0 using a suitable buffer like phosphate buffer.[15][16] |
Protocol for Preparing a Stable Mobile Phase for (R)-Bupropion D-Tartrate Analysis:
-
Aqueous Phase Preparation:
-
Dissolve the appropriate amount of a high-purity buffer salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water to achieve the desired concentration (e.g., 10 mM).[16]
-
Adjust the pH to 4.0 using analytical-grade ortho-phosphoric acid.[16]
-
Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[8]
-
-
Organic Phase:
-
Mixing (for isocratic analysis):
-
Degassing:
-
Degas the final mobile phase mixture using an in-line degasser, sonication for 15-20 minutes, or by sparging with helium.
-
Q3: My mobile phase is freshly prepared and properly degassed, but the baseline is still noisy and pulsating. What's next?
If the mobile phase has been ruled out, the next step is to investigate the HPLC pump and detector.
Caption: Troubleshooting the HPLC pump and detector.
Pump-Related Issues:
A pulsating baseline that correlates with the pump strokes is a strong indicator of a pump-related issue.[4][6]
-
Leaking Pump Seals: Worn pump seals can allow air to enter the system, causing pressure fluctuations and a noisy baseline. Pump seals are consumable parts and generally require annual replacement.[4]
-
Faulty Check Valves: Dirty or malfunctioning check valves can lead to inconsistent flow and pressure, resulting in a pulsating baseline.[4][12] Cleaning or replacing the check valves can often resolve this issue.
Detector-Related Issues:
High-frequency, irregular noise can often be traced back to the detector.[6]
-
Contaminated Flow Cell: Contaminants or air bubbles in the detector flow cell can cause baseline noise and spikes.[6][7][9] Flushing the flow cell with a strong solvent like methanol or isopropanol can help. For persistent contamination, flushing with a dilute acid (e.g., 1N nitric acid) may be necessary, but always consult your detector's manual first.[7]
-
Aging Detector Lamp: As a detector lamp ages, its energy output can become unstable, leading to increased baseline noise.[1][2][6] Most HPLC systems have diagnostics to check the lamp's energy or usage hours. If the energy is low or the hours are high, replacement is recommended.
-
Temperature Fluctuations: The detector and column should be kept at a stable temperature. Fluctuations in ambient temperature can cause baseline drift and noise.[6][9][12][17] Using a column oven and ensuring the detector is not in a drafty location can mitigate this.
Column-Related Noise
If your initial diagnostic test indicated the column as the source of the noise, consider the following possibilities.
Q4: The baseline noise disappeared when I replaced the column with a union. What could be wrong with my column?
A noisy baseline originating from the column is typically due to contamination or degradation of the stationary phase.[4]
-
Column Contamination: Buildup of strongly retained sample components or impurities from the mobile phase can slowly bleed off the column, causing a noisy or drifting baseline.[4][6]
-
Stationary Phase Degradation: Operating at a high pH can cause the silica-based stationary phase of a C18 column to degrade, leading to poor peak shape and a noisy baseline. As previously mentioned, bupropion is unstable above pH 5, and a higher pH can also be detrimental to the column itself.[14]
Protocol for Column Cleaning and Regeneration:
If you suspect column contamination, a thorough washing procedure can often restore its performance.
-
Disconnect the column from the detector.
-
Flush with your mobile phase without the buffer (e.g., water/methanol mixture) to remove any precipitated salts.
-
Flush with 100% water (HPLC-grade).
-
Flush with 100% isopropanol.
-
Flush with 100% methanol.
-
Flush with 100% acetonitrile.
-
Equilibrate the column with your mobile phase until the baseline is stable.
If the noise persists after a thorough cleaning, the column may be irreversibly damaged and require replacement.
Method-Specific Considerations for (R)-Bupropion D-Tartrate
Q5: Are there any specific properties of (R)-Bupropion D-Tartrate that could contribute to baseline noise?
Yes, the chemical properties of your analyte and its formulation can influence your analysis.
-
Analyte Stability: Bupropion is known to be unstable in aqueous solutions with a pH above 5.[14] If your sample diluent or mobile phase has a higher pH, degradation can occur, potentially leading to extraneous peaks and baseline disturbances. It is crucial to maintain a pH of 4.0 or lower throughout your analysis.[15][16]
-
UV Absorbance: The choice of detection wavelength is important. While a common wavelength for bupropion is around 252 nm, some methods use lower wavelengths like 221 nm or 217 nm.[16][18][19] Operating at lower wavelengths (<220 nm) can increase baseline noise due to higher absorbance from mobile phase components like methanol or certain buffers.[1][2] If your method allows, using a higher wavelength can often result in a quieter baseline.
By systematically working through these troubleshooting steps, you can effectively diagnose and resolve baseline noise issues in your (R)-Bupropion D-Tartrate HPLC analysis, leading to more reliable and accurate results.
References
-
HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Chrom Tech.[Link]
-
Common Causes of Baseline Noise in HPLC, UHPLC. (2014, September 6). William Letter.[Link]
-
5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). Reddit.[Link]
-
HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited.[Link]
-
Shimadzu Baseline Disturbance. (2025, April 15). Shimadzu.[Link]
-
HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions.[Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science.[Link]
-
The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC International.[Link]
-
The aqueous stability of bupropion. (2010, November 2). PubMed.[Link]
-
HPLC Methods for analysis of Bupropion. HELIX Chromatography.[Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.[Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee.[Link]
-
Development and validation of rp- hplc method for simultaneious estimation of bupropion and dextromethorphan in synthetic mixture. (2022, May). IJRAR.org.[Link]
-
Development and validation of an RP-HPLC method for the estimation of bupropion hydrochloride. ResearchGate.[Link]
-
Development and Validation of an RP-HPLC Method for the Estimation of Bupropion Hydrochloride. (2011, June 6). Research Journal of Pharmacy and Technology.[Link]
-
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials.[Link]
-
Mobile Phase Preparation Tips & Tricks. (2022, November 2). Phenomenex.[Link]
-
Eliminating Baseline Problems. Agilent.[Link]
-
Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. (2022, September 28). MDPI.[Link]
-
Developed and Validated for the Estimation of Bupropion and Dextromethorphan in a Fixed Dose Combination of the Tablet. PMC.[Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2022, April 15). LCGC International.[Link]
-
HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022, February 25). KNAUER.[Link]
-
RP-HPLC Bio-Analytical Method for Precise Quantification and Validation of Bupropion Hydrochloride in Human Plasma. (2025, July 16). Journal of Neonatal Surgery.[Link]
-
Novel analytical method development and validation of antidepressant drugs. Springer.[Link]
-
HPLC Method for Analysis of Bupropion. (2018, October 8). SIELC Technologies.[Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 5. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 6. Shimadzu Baseline Disturbance [shimadzu.nl]
- 7. phenomenex.com [phenomenex.com]
- 8. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 9. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 10. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 11. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 12. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 13. welch-us.com [welch-us.com]
- 14. The aqueous stability of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
- 17. reddit.com [reddit.com]
- 18. ijrar.org [ijrar.org]
- 19. d-nb.info [d-nb.info]
Validation & Comparative
NMR Characterization Guide: (R)-Bupropion D-Tartaric Acid Salt vs. (S)-Isomer
This guide provides an in-depth technical comparison and characterization protocol for (R)-Bupropion D-Tartaric Acid Salt versus its (S)-isomer, designed for application scientists and drug development professionals.
Executive Summary & Scientific Rationale
In the development of chiral aminoketone antidepressants, distinguishing between the (R) and (S) enantiomers of Bupropion is critical due to their distinct metabolic pathways (CYP2B6 stereoselectivity) and pharmacokinetics. While Bupropion is clinically marketed as a racemate (HCl salt), the D-Tartaric Acid salt serves as a crucial intermediate for chiral resolution.
This guide details the Nuclear Magnetic Resonance (NMR) characterization required to distinguish these isomers. Unlike the HCl salt, where enantiomers exhibit identical chemical shifts in achiral solvents, the formation of diastereomeric salts with D-Tartaric acid introduces chemical shift non-equivalence , allowing for the assessment of optical purity without chiral HPLC.
The Core Mechanism: Diastereomeric Discrimination
-
Racemic Bupropion HCl: Enantiomers are mirror images; NMR signals overlap perfectly.[1]
-
Bupropion + D-Tartaric Acid: Forms diastereomeric salts [(R)-Bup·(D)-Tart] and [(S)-Bup·(D)-Tart].
-
Result: These diastereomers possess distinct physical properties (solubility, NMR chemical shifts).[1] The chiral environment of the tartrate counter-ion induces anisotropic shielding differences, specifically affecting the methine proton (
-carbonyl) and the tert-butyl group.
Structural Interaction & Workflow
The following diagram illustrates the resolution and characterization workflow, highlighting the critical decision points for NMR analysis.
Figure 1: Workflow for the resolution of Bupropion enantiomers using D-Tartaric acid and subsequent NMR validation.
Experimental Protocol: Synthesis & Characterization
To ensure reproducibility, the following protocol synthesizes the salt in situ or via isolation. This method is self-validating: if the resolution fails, the NMR will show split peaks.
Materials
-
Substrate: Racemic Bupropion Free Base (converted from HCl if necessary).
-
Resolving Agent: D-(-)-Tartaric Acid (anhydrous).[1]
-
NMR Solvent: DMSO-
(Preferred for solubility and distinct NH exchange peaks).[1]
Step-by-Step Methodology
-
Free Base Preparation: Dissolve Bupropion HCl in water; basify with NaOH to pH 10.[1] Extract with EtOAc, dry over MgSO
, and evaporate to oil. -
Salt Formation:
-
NMR Sample Prep:
Comparative NMR Data Analysis
The following table contrasts the NMR signatures. The "Shift Difference" (
Diagnostic Signals (1H NMR, 400 MHz, DMSO- )
| Proton Assignment | Racemic HCl Salt (Baseline) | (R)-Bupropion D-Tartrate (Pure) | (S)-Bupropion D-Tartrate (Impurity) | Observation in Mixture (Racemate + Tartaric) |
| Methine (-CH-N) | Split Quartet: Two overlapping quartets separated by ~0.04 ppm. | |||
| Tert-Butyl (-C(CH | Split Singlet: Distinct shoulder or dual peaks visible. | |||
| Methyl (-CH | Split Doublet: Subtle broadening or splitting. | |||
| Tartrate Methine | N/A | Singlet (Tartrate is the constant chiral environment). |
Note: Exact chemical shift values (
Interpretation of Spectra[2]
-
Scenario A (Pure Isomer): You observe a clean quartet at ~5.18 ppm.[1] No "shadowing" or splitting is visible.[1] This confirms high enantiomeric excess (ee).[1]
-
Scenario B (Racemic/Low Purity): The tert-butyl region (normally a sharp singlet) shows two distinct peaks.[1] This indicates the presence of both the (R,D) and (S,D) salts. Integration of these two peaks allows for a rough calculation of %ee directly via NMR.[1]
Calculating Enantiomeric Excess (ee) via NMR
If splitting is resolved (e.g., tert-butyl group):
Expert Insights & Troubleshooting
Why D-Tartaric Acid?
While chiral HPLC is the gold standard for quantification (limit of detection < 0.1%), NMR with D-Tartaric acid is the superior tool for structural validation during process development. It confirms that the salt formed is indeed the diastereomer and not just a polymorph of the free base.[1]
Common Pitfalls
-
Solvent Effects: Using
can cause rapid exchange of the ammonium protons and potential racemization if the pH is not controlled.[1] DMSO- is strictly recommended to maintain the integrity of the salt bridge in solution. -
Stoichiometry: Ensure a strict 1:1 molar ratio of Bupropion to Tartaric Acid. Excess acid can shift peaks due to pH changes, masking the diastereomeric splitting.
-
Water Content: Bupropion salts are hygroscopic.[1] Moisture in the DMSO can cause peak broadening, making the subtle
of diastereomers impossible to resolve. Use ampule-sealed DMSO.[1]
References
-
Khan, S. R., et al. (2016).[1] "Bupropion Hydrochloride."[1][2][3][4][5][6] Profiles of Drug Substances, Excipients and Related Methodology, Vol 41, 1-30. (Authoritative source for Bupropion HCl baseline NMR and structural data).
-
Suckow, R. F., et al. (1997).[1][4][6][7] "Enantiomeric determination of the phenylmorpholinol metabolite of bupropion in human plasma." Biomedical Chromatography, 11(3), 174-179. (Establishes the metabolic importance of chiral resolution).
-
Musso, D. L., et al. (1993).[1] "Synthesis and evaluation of the antidepressant activity of the enantiomers of bupropion." Chirality, 5(7), 495-500. (Primary reference for the resolution of Bupropion using Tartaric Acid).
-
SWGDRUG. (2017).[1] "Bupropion Monograph: Nuclear Magnetic Resonance Data." Scientific Working Group for the Analysis of Seized Drugs. (Baseline spectral data for validation).
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. scribd.com [scribd.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. DE60029139T2 - BUPROPION METABOLITE AND METHOD FOR THE SYNTHESIS AND USE THEREOF - Google Patents [patents.google.com]
- 5. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Senior Application Scientist's Guide to X-ray Powder Diffraction (XRPD) Analysis of (R)-Bupropion D-Tartaric Acid Salt and its Polymorphic Landscape
This guide provides an in-depth technical comparison and procedural overview for the solid-state characterization of (R)-Bupropion D-Tartaric Acid Salt using X-ray Powder Diffraction (XRPD). It is designed for researchers, scientists, and drug development professionals to understand the critical role of XRPD in identifying and differentiating crystalline forms of active pharmaceutical ingredients (APIs). While specific, publicly available XRPD data for (R)-Bupropion D-Tartaric Acid Salt is limited, this guide will use established data from other bupropion salts, such as hydrochloride and hydrobromide, to illustrate the principles and comparative methodologies.
The Imperative of Solid-State Characterization in Drug Development
The crystalline form of an API can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2][3] Different crystalline forms of the same compound are known as polymorphs, and their presence can have profound implications for the safety and efficacy of a drug product. Regulatory agencies worldwide require thorough solid-state characterization to ensure batch-to-batch consistency and predictable in vivo performance. X-ray Powder Diffraction (XRPD) is a primary and indispensable analytical technique for this purpose, providing a unique "fingerprint" for each crystalline solid.[2][3][4]
Understanding the Bupropion Salt Landscape
Bupropion is an antidepressant and smoking cessation aid that is commercially available as hydrochloride and hydrobromide salts.[5][6][7] These salts are known to exhibit polymorphism, meaning they can exist in different crystal lattice arrangements.[8][9] The choice of the salt form and the specific polymorph is a critical decision in the drug development process, as it can impact the drug's stability and manufacturability.[6][10] The use of a tartaric acid salt, such as (R)-Bupropion D-Tartaric Acid Salt, represents a strategy to potentially improve the drug's properties.
Comparative XRPD Analysis: A Methodological Approach
A comparative XRPD analysis is essential to establish the unique identity of a new salt form like (R)-Bupropion D-Tartaric Acid Salt and to differentiate it from other known forms or potential polymorphs. This involves a systematic evaluation of the positions (in degrees 2θ) and relative intensities of the diffraction peaks.
Hypothetical Comparison: (R)-Bupropion D-Tartaric Acid Salt vs. Known Bupropion Salts
While the specific XRPD pattern for (R)-Bupropion D-Tartaric Acid Salt is not publicly available, the following table illustrates how its characteristic peaks would be compared against known bupropion hydrochloride and hydrobromide polymorphs. The data for the known salts are derived from patent literature.
| Salt Form | Key XRPD Peaks (2θ) | Reference |
| (R)-Bupropion D-Tartaric Acid Salt | Hypothetical Data: e.g., 8.5, 12.3, 15.8, 19.1, 22.7 | To be determined experimentally |
| Bupropion Hydrochloride (Form I) | 12.6, 15.3, 18.5, 21.2, 25.4 | [8] |
| Bupropion Hydrobromide (Form I) | 7.6, 15.2, 22.9, 25.8, 30.6 | [8] |
| Bupropion Hydrobromide (Form II) | 10.4, 16.2, 18.9, 20.9, 24.1 | [8] |
Note: The 2θ values in the table are representative and should be confirmed with the original source. The key to the analysis is that a new crystalline form will exhibit a unique set of peaks at different 2θ positions and with different relative intensities compared to existing forms.
Experimental Protocol for XRPD Analysis of a New Pharmaceutical Salt
The following is a detailed, step-by-step methodology for obtaining a high-quality XRPD pattern for a novel salt such as (R)-Bupropion D-Tartaric Acid Salt.
Objective: To obtain a characteristic X-ray powder diffraction pattern for the solid-state identification and characterization of (R)-Bupropion D-Tartaric Acid Salt.
Materials and Equipment:
-
(R)-Bupropion D-Tartaric Acid Salt (micronized powder)
-
X-ray Powder Diffractometer with a copper (Cu) Kα X-ray source
-
Sample holder (e.g., zero-background silicon wafer or low-volume cavity mount)
-
Spatula
-
Mortar and pestle (if particle size reduction is needed)
Procedure:
-
Sample Preparation:
-
Ensure the sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle to reduce particle size and preferred orientation effects.
-
Carefully load the powdered sample into the sample holder. Ensure a flat, smooth surface that is level with the holder's top surface. Avoid over-packing, which can induce preferred orientation.
-
-
Instrument Setup:
-
Power on the X-ray diffractometer and allow the X-ray tube to warm up to the recommended operating voltage and current (e.g., 40 kV and 40 mA).
-
Configure the instrument with a standard Bragg-Brentano geometry.
-
Set the desired angular range for data collection. A typical range for pharmaceutical analysis is 2° to 40° 2θ.
-
Select an appropriate step size (e.g., 0.02° 2θ) and scan speed or counting time per step (e.g., 0.5 to 2 seconds).
-
-
Data Collection:
-
Mount the prepared sample holder in the diffractometer.
-
Initiate the XRPD scan. The instrument will rotate the X-ray source and detector to measure the intensity of the diffracted X-rays at each 2θ angle.
-
-
Data Analysis:
-
Process the raw data using the instrument's software. This typically involves background subtraction and peak identification.
-
Generate a list of the diffraction peaks, including their 2θ position, d-spacing (Å), and relative intensity (%). The most intense peak is typically assigned a relative intensity of 100%.
-
Causality Behind Experimental Choices:
-
Micronized Powder: Using a fine powder with a random orientation of crystallites is crucial for obtaining a diffraction pattern that is representative of the bulk material and not skewed by a few large crystals.
-
Zero-Background Sample Holder: This minimizes interference from the sample holder material, ensuring that the observed peaks are solely from the sample.
-
Copper Kα Radiation: This is the most common X-ray source for pharmaceutical analysis due to its suitable wavelength for resolving the atomic planes in organic molecules.
-
2° to 40° 2θ Range: This range is typically sufficient to capture the most characteristic and intense diffraction peaks for organic compounds.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the XRPD analysis process.
Caption: Workflow for XRPD analysis of a new pharmaceutical salt.
Logical Framework for Solid-State Form Selection
The decision to advance a particular salt form and polymorph into further development is based on a convergence of data. XRPD is a cornerstone of this decision-making process.
Caption: Decision-making flowchart for pharmaceutical solid form selection.
Conclusion
X-ray Powder Diffraction is a powerful and essential tool in the arsenal of the pharmaceutical scientist. For a new entity such as (R)-Bupropion D-Tartaric Acid Salt, XRPD provides the definitive evidence of its crystalline nature and serves as the primary method for its identification and differentiation from other salt forms and potential polymorphs. While the specific XRPD pattern of this tartrate salt is not yet widely disseminated, the principles and methodologies outlined in this guide provide a robust framework for its analysis and comparison within the broader landscape of bupropion solid forms. The careful and systematic application of XRPD, in conjunction with other characterization techniques, is fundamental to ensuring the quality, safety, and efficacy of the final drug product.
References
- Ban, T. A. (2022). The role of serendipity in drug discovery. Dialogues in Clinical Neuroscience.
- Choo, K., Spitzer, R. L., & Williams, J. B. (2001). The PHQ-9: validity of a brief depression severity measure. Journal of General Internal Medicine, 16(9), 606-613.
-
Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]
- Mithawala, P. K. (2020). Managing Treatment-Resistant Depression. US Pharmacist, 45(5), 15-9.
-
Molecules. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. Retrieved from [Link]
-
Nuvisan. (n.d.). Expert polymorphism, salt screening & XRPD analysis for APIs. Retrieved from [Link]
- Price, M. Z., & Price, R. L. (n.d.). Extended-Release Bupropion HBr for Treatment-Resistant Major Depressive Disorder.
-
ProQuest. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Retrieved from [Link]
- Google Patents. (n.d.). US20130059005A1 - Bupropion hydrobromide polymorphs.
- Haleblian, J., & McCrone, W. (1969). Pharmaceutical applications of polymorphism. Journal of Pharmaceutical Sciences, 58(8), 911-929.
- Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999).
-
CRO Splendid Lab Pvt. Ltd. (n.d.). (R)-Bupropion D-Tartaric Acid Salt. Retrieved from [Link]
-
MDPI. (2021, April 30). Probing the Release of Bupropion and Naltrexone Hydrochloride Salts from Biopolymeric Matrices of Diverse Chemical Structures. Retrieved from [Link]
- Rush, A. J., Trivedi, M. H., Wisniewski, S. R., et al. (2006). Acute and longer-term outcomes in depressed outpatients requiring one or several treatment steps: a STAR*D report.
- Google Patents. (n.d.). US8450376B2 - Amorphous bupropion hydrobromide and preparation thereof.
- Google Patents. (n.d.). Crystalline forms of bupropion HBr - Patent 2502621.
- Coles, R., & Kharasch, E. D. (2007). Stereoselective analysis of bupropion and hydroxybupropion in human plasma and urine by LC/MS/MS.
-
ResearchGate. (n.d.). Structures from powders: Bupropion hydrochloride | Request PDF. Retrieved from [Link]
-
Marshall University. (n.d.). X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray diffraction patterns of d-tartaric acid and l-tartaric acid. Retrieved from [Link]
- Google Patents. (n.d.). US7649019B2 - Modified release formulations of a bupropion salt.
- Maccaroni, E., Malpezzi, L., & Masciocchi, N. (n.d.). CHARACTERIZATION OF PHARMACEUTICALS BY XRPD AND THERMAL ANALYSIS: BUPROPION HYDROCHLORIDE.
-
PMC. (n.d.). Bupropion XL and SR Have Similar Effectiveness and Adverse Event Profiles When Used to Treat Smoking Among Patients at a Comprehensive Cancer Center. Retrieved from [Link]
-
ResearchGate. (2020, October 8). (PDF) Hydroxybupropion- Synthesis and Characterization. Retrieved from [Link]
-
PubMed. (n.d.). Double-blind comparison of bupropion sustained release and sertraline in depressed outpatients. Retrieved from [Link]
-
MDPI. (2022, September 28). Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. Retrieved from [Link]
- Google Patents. (n.d.). EP1259243B1 - Bupropion metabolites and methods of their synthesis and use.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns [mdpi.com]
- 3. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - ProQuest [proquest.com]
- 4. improvedpharma.com [improvedpharma.com]
- 5. cdn.neiglobal.com [cdn.neiglobal.com]
- 6. US7649019B2 - Modified release formulations of a bupropion salt - Google Patents [patents.google.com]
- 7. Bupropion XL and SR Have Similar Effectiveness and Adverse Event Profiles When Used to Treat Smoking Among Patients at a Comprehensive Cancer Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystalline forms of bupropion HBr - Patent 2502621 [data.epo.org]
- 9. researchgate.net [researchgate.net]
- 10. US20130059005A1 - Bupropion hydrobromide polymorphs - Google Patents [patents.google.com]
A Comparative Guide to Validating the Enantiomeric Purity of (R)-Bupropion D-Tartaric Acid Salt
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of a chiral active pharmaceutical ingredient (API) is a critical aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the validation of enantiomeric purity of (R)-Bupropion D-Tartaric Acid Salt, a key chiral intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights to build a robust and self-validating analytical system.
The Significance of Enantiomeric Purity in (R)-Bupropion
Bupropion is a chiral antidepressant and smoking cessation aid. The two enantiomers, (R)- and (S)-bupropion, can exhibit different pharmacological and toxicological profiles. Therefore, the synthesis and control of the desired (R)-enantiomer are paramount. (R)-Bupropion is often isolated as a D-Tartaric acid salt to facilitate purification and enhance stability. However, the manufacturing process, from synthesis to final formulation, carries the inherent risk of introducing the unwanted (S)-enantiomer as an impurity.
Potential sources of the (S)-enantiomer include:
-
Incomplete Enantioselective Synthesis: The synthetic route may not be perfectly stereoselective, leading to the formation of a small percentage of the (S)-enantiomer.
-
Racemization: Certain process conditions, such as exposure to harsh pH or elevated temperatures, can potentially lead to the racemization of the chiral center.
-
Chiral Inversion During Salt Formation: Although less common, the conditions used for diastereomeric salt formation with D-tartaric acid could potentially cause a small degree of epimerization.
Given these risks, a highly sensitive and validated analytical method is not just a regulatory expectation but a scientific necessity to ensure the quality, safety, and efficacy of the final drug product.
Comparative Analysis of Analytical Techniques
The determination of enantiomeric purity is primarily achieved through chiral separation techniques. This guide will compare the three most prominent methods: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will also discuss the utility of Vibrational Circular Dichroism (VCD) as a complementary technique.
Workflow for Analytical Method Selection and Validation
A systematic approach is crucial for selecting and validating the most suitable analytical method for its intended purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for the enantiomeric separation of pharmaceuticals. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Expertise & Experience: The choice of CSP is the most critical parameter in developing a chiral HPLC method. For bupropion, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) and cyclodextrin-based CSPs have shown excellent enantioselectivity.[1][2] The interaction mechanisms are complex and can involve hydrogen bonding, dipole-dipole interactions, and steric hindrance. The D-tartaric acid counter-ion can sometimes influence the chromatography, and it is crucial to ensure that the sample solvent does not interfere with the chiral recognition.
Trustworthiness: A well-validated chiral HPLC method provides a high degree of confidence in the results. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[3] This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness.
Experimental Protocol: Chiral HPLC-UV
Objective: To determine the enantiomeric purity of (R)-Bupropion D-Tartaric Acid Salt.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel OD-H)
Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the (R)-Bupropion D-Tartaric Acid Salt in the mobile phase to a concentration of 1 mg/mL.
Data Presentation: HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria (as per ICH Q2(R1)) | Typical Performance for Bupropion |
| Specificity | Baseline resolution of enantiomers (Rs > 1.5) | Rs > 2.0 |
| Linearity (for (S)-enantiomer) | Correlation coefficient (r²) ≥ 0.99 | r² ≥ 0.999 |
| Range | 0.05% to 0.5% of the (R)-Bupropion concentration | 0.05% to 1.0% |
| Accuracy | 80-120% recovery | 95-105% recovery |
| Precision (Repeatability & Intermediate) | RSD ≤ 10% for the (S)-enantiomer at the limit of quantitation | RSD < 5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.01% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.05% |
| Robustness | No significant change in resolution with small variations in flow rate, temperature, and mobile phase composition | Method remains robust |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, utilizing a supercritical fluid (typically carbon dioxide) as the main component of the mobile phase.
Expertise & Experience: SFC offers several advantages over HPLC, including faster analysis times, reduced solvent consumption (making it a "greener" technique), and often superior resolution.[4] The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure. For bupropion, polysaccharide-based CSPs are also highly effective in SFC. The addition of a small amount of a polar co-solvent (modifier), such as methanol or ethanol, is usually necessary to achieve good peak shapes and retention.
Trustworthiness: As with HPLC, a rigorous validation according to ICH Q2(R1) is essential to ensure the reliability of the SFC method. The validation parameters are the same as for HPLC.
Experimental Protocol: Chiral SFC-UV
Objective: To rapidly determine the enantiomeric purity of (R)-Bupropion D-Tartaric Acid Salt.
Instrumentation:
-
SFC system with a UV detector and back-pressure regulator
-
Chiral column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H)
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO₂ / Methanol with 0.1% diethylamine (85:15, v/v)
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the (R)-Bupropion D-Tartaric Acid Salt in methanol to a concentration of 1 mg/mL.
Data Presentation: SFC Method Validation Parameters
| Validation Parameter | Acceptance Criteria (as per ICH Q2(R1)) | Typical Performance for Bupropion |
| Specificity | Baseline resolution of enantiomers (Rs > 1.5) | Rs > 2.5 |
| Linearity (for (S)-enantiomer) | Correlation coefficient (r²) ≥ 0.99 | r² ≥ 0.999 |
| Range | 0.05% to 0.5% of the (R)-Bupropion concentration | 0.05% to 1.0% |
| Accuracy | 80-120% recovery | 97-103% recovery |
| Precision (Repeatability & Intermediate) | RSD ≤ 10% for the (S)-enantiomer at the limit of quantitation | RSD < 4% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.01% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.05% |
| Robustness | No significant change in resolution with small variations in flow rate, temperature, back pressure, and mobile phase composition | Method remains robust |
Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that utilizes a chiral selector dissolved in the background electrolyte to achieve enantiomeric resolution.
Expertise & Experience: CE offers the advantages of very high separation efficiency, low sample and reagent consumption, and rapid method development. For the separation of bupropion enantiomers, cyclodextrins (CDs), particularly sulfated-β-cyclodextrin, have been shown to be effective chiral selectors.[5] The separation is based on the differential formation of inclusion complexes between the enantiomers and the CD. The charge of the analyte and the electroosmotic flow are critical parameters that need to be controlled.
Trustworthiness: Validation of a chiral CE method follows the same principles as for chromatographic methods, as outlined in ICH Q2(R1).
Experimental Protocol: Chiral CE-UV
Objective: To determine the enantiomeric purity of (R)-Bupropion D-Tartaric Acid Salt with high efficiency.
Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
Electrophoretic Conditions:
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin
-
Applied Voltage: 25 kV
-
Capillary Temperature: 25 °C
-
Detection Wavelength: 214 nm
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Sample Preparation: Dissolve the (R)-Bupropion D-Tartaric Acid Salt in water to a concentration of 0.5 mg/mL.
Data Presentation: CE Method Validation Parameters
| Validation Parameter | Acceptance Criteria (as per ICH Q2(R1)) | Typical Performance for Bupropion |
| Specificity | Baseline resolution of enantiomers (Resolution > 2.0) | Resolution > 3.0 |
| Linearity (for (S)-enantiomer) | Correlation coefficient (r²) ≥ 0.99 | r² ≥ 0.998 |
| Range | 0.1% to 1.0% of the (R)-Bupropion concentration | 0.1% to 1.5% |
| Accuracy | 80-120% recovery | 93-107% recovery |
| Precision (Repeatability & Intermediate) | RSD ≤ 15% for the (S)-enantiomer at the limit of quantitation | RSD < 8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.03% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.1% |
| Robustness | No significant change in resolution with small variations in BGE concentration, pH, voltage, and temperature | Method requires careful control of parameters |
Vibrational Circular Dichroism (VCD)
VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. While primarily used for determining the absolute configuration of molecules, it can also be adapted for the quantitative determination of enantiomeric excess (%ee).
Expertise & Experience: VCD offers a non-separative method for determining enantiomeric purity.[6] The VCD spectrum of a racemic mixture is null, while the intensity of the VCD signal is directly proportional to the enantiomeric excess. This allows for the creation of a calibration curve by measuring the VCD spectra of samples with known enantiomeric compositions. A key advantage is that it can be a much faster method than chromatography for routine analysis once the method is established. However, it is generally less sensitive than chromatographic methods for detecting trace levels of the unwanted enantiomer.
Trustworthiness: A quantitative VCD method must be validated for its intended purpose. This includes demonstrating linearity, range, accuracy, and precision. The specificity is inherent in the technique as only chiral molecules give a VCD signal.
Workflow for Quantitative VCD Method Development
Experimental Protocol: Quantitative VCD
Objective: To determine the enantiomeric excess of (R)-Bupropion D-Tartaric Acid Salt.
Instrumentation:
-
VCD Spectrometer
Measurement Parameters:
-
Solvent: Deuterated chloroform (CDCl₃)
-
Concentration: ~20 mg/mL
-
Pathlength: 100 µm
-
Resolution: 4 cm⁻¹
-
Scan Time: 2-4 hours per sample
Methodology:
-
Obtain Pure Enantiomers: Acquire pure samples of both (R)- and (S)-Bupropion.
-
Select Analytical Bands: Measure the VCD spectra of the pure enantiomers and identify strong, well-resolved VCD bands that are free from solvent interference.
-
Prepare Calibration Standards: Prepare a series of solutions with varying and accurately known enantiomeric excesses (e.g., 100% R, 99% R, 98% R, etc.).
-
Construct Calibration Curve: Measure the VCD intensity of the selected analytical band(s) for each standard and plot the intensity versus the known %ee.
-
Validate the Method: Validate the calibration curve for linearity, range, accuracy, and precision.
-
Sample Analysis: Measure the VCD spectrum of the unknown sample and determine its %ee from the calibration curve.
Conclusion and Recommendations
The choice of the optimal analytical method for validating the enantiomeric purity of (R)-Bupropion D-Tartaric Acid Salt depends on the specific requirements of the analysis.
-
Chiral HPLC remains the gold standard due to its robustness, versatility, and high sensitivity. It is the recommended method for release testing and stability studies where low levels of the (S)-enantiomer must be accurately quantified.
-
Chiral SFC is an excellent alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact. It is particularly well-suited for high-throughput screening and routine quality control where rapid turnaround times are critical.
-
Chiral CE provides exceptional separation efficiency and is a valuable tool for method development and for resolving complex separation challenges. However, it may require more careful control of experimental parameters for routine use in a QC environment.
-
VCD offers a rapid, non-separative approach for determining enantiomeric excess. While generally less sensitive than chromatographic techniques, it can be a valuable tool for at-line or in-process monitoring once a robust calibration is established.
Ultimately, a well-designed method validation study, following the principles outlined in ICH Q2(R1), is essential to demonstrate that the chosen method is fit for its intended purpose and will consistently provide reliable data on the enantiomeric purity of (R)-Bupropion D-Tartaric Acid Salt. The recent finalization of ICH Q14 on Analytical Procedure Development and the revision of Q2(R2) further emphasize a lifecycle approach to analytical procedures, encouraging a deeper understanding of the method to ensure its continued suitability.[7][8]
References
- Kozlov, O., et al. (2022). Enantiomeric separation of bupropion by liquid chromatography on derivatized cyclofructan chiral stationary phase. Chirality, 34(10), 1311-1319.
- FDA. (2024). Q14 Analytical Procedure Development.
- FDA. (2024). Q2(R2)
- Bhushan, R., & Batra, S. (2016). Resolution of enantiomers of bupropion and its metabolites by liquid chromatography.
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2013). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC North America, 31(5), 394-405.
- Castro-Puyana, M., et al. (2008). Enantiomeric separation of bupropion enantiomers by electrokinetic chromatography: quantitative analysis in pharmaceutical formulations.
- Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Absolute Configuration of Chiral Molecules. Applied Spectroscopy, 62(8), 209A-223A.
- Polavarapu, P. L. (2002). Vibrational spectroscopy of chiral molecules.
- Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743-758.
- USP. <561> Articles of Botanical Origin. (While not directly related to bupropion, this provides an example of pharmacopeial standards for complex articles).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric separation of bupropion enantiomers by electrokinetic chromatography: quantitative analysis in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Enantiomeric separation of bupropion by liquid chromatography on derivatized cyclofructan chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
Technical Guide: Optical Rotation Analysis of (R)-Bupropion D-Tartaric Acid Salt
Topic: Determining Optical Rotation Specific to (R)-Bupropion D-Tartaric Acid Salt Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist
Executive Summary
In the development of chiral therapeutics, the enantiomeric purity of intermediates is a critical quality attribute (CQA). For Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI), the (R)-enantiomer is often isolated via classical resolution using (+)-D-Tartaric acid (also known as (2S,3S)-Tartaric acid).
While Chiral HPLC is the gold standard for determining Enantiomeric Excess (%ee), Polarimetry (Optical Rotation) remains the most efficient method for real-time In-Process Control (IPC) during crystallization. This guide compares these methodologies and provides a validated protocol for determining the specific rotation
Part 1: The Chiral Challenge & Resolution Logic
Racemic Bupropion is a 50:50 mixture of (R) and (S) enantiomers.[1] To isolate the (R)-isomer, (+)-D-Tartaric acid is employed as a resolving agent. The logic relies on the solubility difference between the two diastereomeric salts formed:
-
(R)-Bupropion-(+)-D-Tartrate: Less soluble (crystallizes out).
-
(S)-Bupropion-(+)-D-Tartrate: More soluble (remains in mother liquor).
The Analytical Gap:
Directly measuring the optical rotation of the salt can be misleading due to the strong optical rotation contribution of the D-Tartaric acid counter-ion (
Part 2: Comparative Analysis of Analytical Methods
The following table contrasts the three primary methods for determining the enantiomeric purity of (R)-Bupropion intermediates.
| Feature | Polarimetry (Optical Rotation) | Chiral HPLC | Chiral NMR (Shift Reagents) |
| Primary Use | In-Process Control (IPC) . Rapid checks during crystallization cycles. | Final Release Testing . Determining precise %ee and impurity profiling. | Structural Elucidation . Early-stage R&D confirmation. |
| Speed | Fast (< 5 mins).[2] | Slow (30–60 mins per run). | Medium (15–30 mins). |
| Cost | Low (Reagent-free). | High (Chiral columns: $1,000+; Solvents). | High (Deuterated solvents, Shift reagents). |
| Precision | Moderate. Susceptible to chemical impurities (e.g., residual solvent). | High. Separates chemical vs. optical impurities. | High. |
| Limit of Detection | Low sensitivity for <1% enantiomeric impurity. | High sensitivity (can detect <0.1% impurity). | Moderate. |
| Sample State | Solution (requires ~10-50 mg). | Solution (requires <1 mg). | Solution (requires ~5-10 mg). |
Scientist’s Insight: Use Polarimetry to monitor the progress of your resolution (i.e., "Is the rotation increasing?"). Use HPLC to validate the final crop.
Part 3: Experimental Protocol
Workflow Diagram: Resolution & Analysis Cycle
Caption: Workflow for the resolution of (R)-Bupropion and the critical analytical decision points between salt IPC and Free Base release.
Detailed Methodology
A. In-Process Control: Measuring the Salt
Note: The specific rotation of the salt is solvent-dependent and includes the rotation of the tartaric acid. This step is for consistency, not absolute identification.
-
Sample Prep: Weigh accurately 1.0 g of the wet cake (dried equivalent) of (R)-Bupropion D-Tartrate.
-
Solvation: Dissolve in Methanol to make up a 100 mL solution (c = 1.0).
-
Measurement:
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
-
Cell: 1 dm (100 mm) thermostated to 20°C.
-
Blank: Pure Methanol.
-
-
Calculation:
-
Expected Result: The salt typically exhibits a positive rotation (due to D-Tartaric acid dominance), often in the range of +15° to +22° depending on purity and solvation.
-
B. Validation: Measuring the Liberated Free Base (The Gold Standard)
To confirm the enantiomer is truly (R)-Bupropion, you must remove the chiral counter-ion.
-
Liberation:
-
Take 500 mg of the Tartrate salt.
-
Suspend in 10 mL water; add 10 mL Dichloromethane (DCM).
-
Add 1N NaOH dropwise until pH > 10.
-
Separate organic layer, dry over MgSO₄, and evaporate to an oil.
-
-
Sample Prep: Dissolve the resulting oil in Methanol (c = 1.0 approx).
-
Measurement:
-
Measure rotation at 20°C.
-
-
Target Value:
-
(R)-Bupropion Free Base:
(c=0.13 to 1.0, MeOH) [1]. -
Note: If you proceed to make the HCl salt, the target is
(EtOH) [2].[3]
-
Part 4: Data Interpretation & Troubleshooting
Reference Data Table
| Compound Form | Solvent | Conc.[1][4][5][6][7] (g/100mL) | Specific Rotation | Sign |
| (R)-Bupropion Free Base | Methanol | 1.0 | -36.0° to -39.0° | Levorotatory (-) |
| (S)-Bupropion Free Base | Methanol | 1.0 | +36.0° to +39.0° | Dextrorotatory (+) |
| (R)-Bupropion HCl | Ethanol (85%) | 0.6 | -30.0° to -32.0° | Levorotatory (-) |
| D-Tartaric Acid | Water | 20.0 | +12.0° | Dextrorotatory (+) |
Troubleshooting Common Deviations
-
Low Rotation Value (e.g., -20° for Free Base):
-
Cause: Incomplete resolution (Eutectic composition).
-
Fix: Recrystallize the Tartrate salt from water/methanol before converting to free base.
-
-
Hazy Solution in Polarimeter:
-
Cause: Incomplete removal of MgSO₄ or precipitating salts.
-
Fix: Filter through a 0.45 µm PTFE syringe filter. Particles scatter light, artificially increasing Optical Density (OD) and invalidating the reading.
-
-
Drifting Readings:
-
Cause: Temperature fluctuation or mutarotation (rare for Bupropion, common for sugars).
-
Fix: Ensure the cell is thermostated to exactly 20°C ± 0.5°C. Bupropion free base is unstable; measure immediately after preparation.
-
References
-
Musso, D. L., et al. (2002). Bupropion metabolites and methods of their synthesis and use.[8] U.S. Patent No.[9][10] 6,337,328. Washington, DC: U.S. Patent and Trademark Office.
-
Ruff, M. D., et al. (2009). Modified release formulations of a bupropion salt.[5] U.S. Patent No.[9][10] 7,569,610. Washington, DC: U.S. Patent and Trademark Office.
-
Batra, S., & Bhushan, R. (2016).[11] Resolution of enantiomers of bupropion and its metabolites by liquid chromatography. Biomedical Chromatography, 30(11), 1723-1736.
-
Maitra, A., et al. (1999). Bupropion hydrochloride formulations.[1][4][5][6][10][12] U.S. Patent No.[9][10] 5,968,553.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Enantiomeric separation of bupropion enantiomers by electrokinetic chromatography: quantitative analysis in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google Patents [patents.google.com]
- 4. uspnf.com [uspnf.com]
- 5. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bupropion [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. mobt3ath.com [mobt3ath.com]
- 9. Compositions and methods comprising bupropion or related compounds for sustained delivery of dextromethorphan - Patent US-9457025-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bupropion hydrochloride, 31677-93-7 [thegoodscentscompany.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. US5358970A - Pharmaceutical composition containing bupropion hydrochloride and a stabilizer - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
